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  • Product: 1-(Bromophenylmethyl)-4-chlorobenzene
  • CAS: 948-54-9

Core Science & Biosynthesis

Foundational

spectroscopic data for 1-(Bromophenylmethyl)-4-chlorobenzene

Technical Monograph: Spectroscopic Profiling & Synthesis of 1-(Bromophenylmethyl)-4-chlorobenzene Executive Summary 1-(Bromophenylmethyl)-4-chlorobenzene (CAS 948-54-9), also known as 4-chlorobenzhydryl bromide , is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Spectroscopic Profiling & Synthesis of 1-(Bromophenylmethyl)-4-chlorobenzene

Executive Summary

1-(Bromophenylmethyl)-4-chlorobenzene (CAS 948-54-9), also known as 4-chlorobenzhydryl bromide , is a critical electrophilic intermediate in the synthesis of piperazine-derived antihistamines, including Cetirizine , Meclizine , and Buclizine .

Functioning as a highly reactive alkylating agent, this compound exhibits significant lability due to the stability of the resulting benzhydryl cation. This guide provides a definitive spectroscopic atlas and rigorous handling protocols for researchers utilizing this moiety in medicinal chemistry campaigns.

Critical Safety Notice: This compound is a potent lachrymator and vesicant . It causes severe skin irritation and must be handled strictly within a fume hood using chemically resistant gloves (Nitrile/Neoprene).

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-(Bromophenylmethyl)-4-chlorobenzene
Common Name 4-Chlorobenzhydryl bromide
CAS Number 948-54-9
Formula

Molecular Weight 281.58 g/mol
Appearance Pale yellow crystalline solid or oil (purity dependent)
Melting Point 48–50 °C
Solubility Soluble in

,

, THF; reacts with alcohols/water.

Spectroscopic Atlas

The following data sets provide the baseline for structural validation. The lability of the C-Br bond requires samples to be prepared in anhydrous solvents (


 filtered through basic alumina) to prevent in-tube hydrolysis to the alcohol.
Nuclear Magnetic Resonance (NMR)

Solvent: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 | Frequency: 300 MHz (

H), 75.5 MHz (

C)

Analysis: The diagnostic signal is the methine singlet at


 6.23 ppm . A shift upfield to ~5.8 ppm indicates hydrolysis to the alcohol (4-chlorobenzhydrol), a common impurity.
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H
6.23 Singlet (s)1HMethine (

)

H
7.22 – 7.44Multiplet (m)9HAromatic Protons (Phenyl + 4-Cl-Phenyl)

C
54.1 Singlet-Methine Carbon (

)

C
128.2 – 129.7--Aromatic CH

C
133.8--Aromatic C-Cl (Quaternary)

C
139.5, 140.4--Aromatic C-ipso (Bridgehead)
Mass Spectrometry (MS)

Ionization: EI (70 eV)

The mass spectrum is dominated by the isotopic interplay between Chlorine (


) and Bromine (

).
  • Molecular Ion (

    
    ):  Clusters observed at m/z 280, 282, and 284 .
    
    • Pattern: 280 (

      
      ), 282 (
      
      
      
      +
      
      
      ), 284 (
      
      
      ).
  • Base Peak (

    
    ):  The loss of bromine yields the resonance-stabilized 4-chlorobenzhydryl cation at m/z 201/203  (3:1 ratio due to Cl).
    
Infrared Spectroscopy (FT-IR)
  • C-H Stretch (Aromatic): 3030–3060 cm

    
    
    
  • C=C Ring Stretch: 1480, 1590 cm

    
    
    
  • C-Br Stretch: 600–700 cm

    
     (Strong, broad band)
    

Synthesis & Experimental Protocol

Objective: Conversion of 4-chlorobenzhydrol to 4-chlorobenzhydryl bromide via Phosphorus Tribromide (


).

Rationale: While HBr gas can be used, the


 method allows for precise stoichiometry and temperature control, minimizing side reactions (e.g., ether formation).
Workflow Diagram

SynthesisWorkflow Start 4-Chlorobenzhydrol (1.0 eq) in DCM Reagent PBr3 (0.35 eq) Add dropwise at 0°C Start->Reagent Reaction Stir 0°C → RT (2-3 Hours) Reagent->Reaction Nucleophilic Sub Quench Ice Water Quench Phase Separation Reaction->Quench Completion (TLC) Purify Dry (MgSO4) & Evaporate Solvent Quench->Purify Product 4-Chlorobenzhydryl Bromide (Pale Yellow Solid) Purify->Product Yield ~85-90%

Figure 1: Step-wise synthesis workflow for the bromination of 4-chlorobenzhydrol.

Detailed Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and

    
     inlet, dissolve 4-chlorobenzhydrol  (10.0 mmol) in anhydrous Dichloromethane (DCM)  (20 mL).
    
  • Addition: Cool the solution to 0 °C using an ice bath. Add Phosphorus Tribromide (

    
    )  (3.5 mmol, 0.35 eq) dropwise over 10 minutes.
    
    • Note: Theoretical stoichiometry requires 0.33 eq, but a slight excess ensures full conversion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor via TLC (Silica; Hexane/EtOAc 9:1). The starting alcohol (

    
    ) should disappear, replaced by the bromide (
    
    
    
    ).
  • Workup: Pour the reaction mixture into crushed ice (50 g). Extract with DCM (

    
     mL).
    
  • Drying: Wash the organic layer with saturated

    
     (to remove acid traces) and Brine. Dry over anhydrous 
    
    
    
    .
  • Isolation: Concentrate under reduced pressure (

    
     °C). The product typically crystallizes upon standing or addition of cold hexane.
    

Quality Control & Validation

The primary degradation pathway is hydrolysis. Before using this reagent in downstream coupling (e.g., with piperazine), verify purity.

TestObservation for Pure CompoundObservation for Impurity (Hydrolysis)
Visual Crystalline SolidOily residue / Wet appearance

H NMR
Methine singlet at 6.23 ppm Methine singlet at ~5.80 ppm
TLC High

(Non-polar)
Lower

(Polar, UV active)

References

  • Wiley-VCH . Synthesis of Substituted Benzhydryl Bromides (General Procedure D & E). Chemistry – A European Journal.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 11380508, 1-[Bromo(phenyl)methyl]-4-chlorobenzene.

  • ChemicalBook . 1-(Bromophenylmethyl)-4-chlorobenzene Properties and CAS 948-54-9 Data.

Exploratory

Technical Guide: 1-(Bromophenylmethyl)-4-chlorobenzene in Cetirizine Development

Executive Summary This technical guide addresses the identification, quantification, and control of 1-(Bromophenylmethyl)-4-chlorobenzene (also known as 4-chlorobenzhydryl bromide ; CAS 948-54-9) within the manufacturing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the identification, quantification, and control of 1-(Bromophenylmethyl)-4-chlorobenzene (also known as 4-chlorobenzhydryl bromide ; CAS 948-54-9) within the manufacturing process of Cetirizine Dihydrochloride. As a reactive alkylating agent used in specific synthetic routes, this compound is classified as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines.

This document provides a comprehensive framework for pharmaceutical scientists to:

  • Map the Origin: Understand the synthetic pathways introducing this impurity.

  • Assess Risk: Evaluate genotoxic potential via structural alerts and read-across toxicology.

  • Implement Control: Design self-validating analytical methods (LC-MS/MS) and process purging strategies.

Chemical Identity and Synthetic Origin[1]

Compound Characterization

1-(Bromophenylmethyl)-4-chlorobenzene is the bromo-analog of the more common intermediate, 4-chlorobenzhydryl chloride. It serves as a highly reactive electrophile for the


-alkylation of the piperazine pharmacophore.
PropertySpecification
IUPAC Name 1-(Bromophenylmethyl)-4-chlorobenzene
Common Names 4-Chlorobenzhydryl bromide;

-Chlorobenzhydryl bromide
CAS Number 948-54-9
Molecular Formula

Molecular Weight 281.58 g/mol
Physical State Solid / Crystalline powder
Reactivity High (Susceptible to hydrolysis and nucleophilic attack)
Role in Cetirizine Synthesis

While the standard industrial route often employs the chloride derivative, the bromide variant is utilized to enhance reaction kinetics under milder conditions due to the better leaving group ability of bromide (


) compared to chloride (

).

The Pathway: The impurity is introduced or generated during the benzhydrylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine (Intermediate A). Unreacted bromide residues pose a carryover risk to the final API.

CetirizineSynthesis SM1 4-Chlorobenzaldehyde IM1 4-Chlorobenzhydrol SM1->IM1 Grignard SM2 Phenylmagnesium Bromide SM2->IM1 IM2 1-(Bromophenylmethyl)- 4-chlorobenzene (THE IMPURITY) IM1->IM2 Bromination (PBr3 or HBr) Cet Cetirizine Precursor IM2->Cet N-Alkylation (Nucleophilic Subst.) Hydrolysis Reversion to 4-Chlorobenzhydrol (Non-Genotoxic) IM2->Hydrolysis Moisture/Workup Pip Piperazine Derivative Pip->Cet

Figure 1: Synthetic pathway showing the generation and utilization of 1-(Bromophenylmethyl)-4-chlorobenzene. Note the reversibility to the alcohol upon hydrolysis.

Genotoxicity Risk Assessment (ICH M7)

Structural Alert: Alkyl Halide

Under ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities), 1-(Bromophenylmethyl)-4-chlorobenzene contains a benzylic halide moiety. This is a classic structural alert for mutagenicity.

  • Mechanism: The benzylic carbon is highly electrophilic. It can alkylate DNA bases (specifically the N7 position of guanine) via an

    
     mechanism, leading to potential point mutations.
    
  • Read-Across Data: Benzyl bromide (the non-chlorinated analog) is a known mutagen in Salmonella typhimurium (Ames test) and induces Sister Chromatid Exchange (SCE) in CHO cells [1].[1] The presence of the

    
    -chloro group does not mitigate this reactivity; in fact, it may modulate lipophilicity and cellular uptake.
    
Regulatory Limits

Since specific toxicological data for the 4-chloro derivative may be limited, it must be treated as a Class 2 or Class 3 impurity (mutagenic or potentially mutagenic) until proven otherwise.

  • Default Standard: Threshold of Toxicological Concern (TTC).

  • Lifetime Exposure Limit:

    
    .
    
  • Calculation for Limit in API:

    
    
    
    • For Cetirizine (Max Dose

      
      ):
      
    • 
      .
      

Note: While 150 ppm is the theoretical TTC limit, ALARA (As Low As Reasonably Achievable) principles often drive specifications lower (e.g., < 10-20 ppm) to ensure robust process capability.

Analytical Methodologies

Standard HPLC-UV methods used for Cetirizine assay (typically detecting at 230 nm) are often insufficient for this impurity due to:

  • Sensitivity: Detecting <150 ppm requires high signal-to-noise ratios.

  • Stability: The bromide is liable to hydrolyze to 4-chlorobenzhydrol in aqueous mobile phases, leading to false negatives.

Recommended Technique: LC-MS/MS or GC-MS

LC-MS/MS (Triple Quadrupole) is the gold standard for PGI quantification due to its specificity and sensitivity.

Protocol: LC-MS/MS Quantification[2]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
    ).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Minimize aqueous exposure time).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: High organic start (to elute the lipophilic bromide quickly and separate from the polar alcohol).

  • Detection: MRM (Multiple Reaction Monitoring) mode.

    • Precursor Ion:

      
       (approx. m/z 281/283 pattern).
      
    • Product Ion: Tropylium ion derivative (loss of Br).

Sample Preparation (Critical Step)

To prevent in-situ degradation of the impurity during analysis:

  • Diluent: Use 100% Acetonitrile or Tetrahydrofuran (THF). Avoid water or alcohols (methanol/ethanol) which can cause solvolysis.

  • Temperature: Prepare samples at

    
     and analyze immediately.
    

AnalyticalWorkflow Start Sample Preparation Diluent Dissolve in 100% ACN (NO Methanol/Water) Start->Diluent Inject LC-MS/MS Injection Diluent->Inject Sep Separation (C18) Fast Gradient Inject->Sep Detect Detection Sep->Detect Res1 Peak at RT of Bromide (m/z 281 -> 165) Detect->Res1 Intact Impurity Res2 Peak at RT of Alcohol (Degradation Product) Detect->Res2 Artifact

Figure 2: Analytical workflow emphasizing non-protic solvents to prevent artifactual degradation.

Control and Mitigation Strategies

The most effective "control" is process understanding that demonstrates the impurity is purged to negligible levels.

Process Purging (The "Kill" Step)

The reactivity of 1-(Bromophenylmethyl)-4-chlorobenzene is its own destruction mechanism.

  • Hydrolysis: In the presence of water (during work-up), the bromide rapidly converts to 4-chlorobenzhydrol .

    • Reaction:

      
      .
      
    • Safety: 4-Chlorobenzhydrol is a standard impurity (Impurity B/C in various pharmacopeias) and is not genotoxic [2]. It has a much higher limit (0.15% or higher).

  • Scavenging: Excess piperazine derivative in the synthesis acts as a scavenger, consuming the alkyl halide.

Spiking Studies (Spike & Purge)

To validate the control strategy without routine testing in the final API:

  • Experiment: Spike the starting material with 1-(Bromophenylmethyl)-4-chlorobenzene at a high level (e.g., 1-5%).

  • Process: Run the standard Cetirizine synthesis and purification steps.

  • Analysis: Measure the residual level in the final API.

  • Purge Factor Calculation:

    
    
    If the Purge Factor is sufficiently high (predicted residue < 30% of TTC), routine testing may be waived (ICH M7 Option 4).
    
Summary of Control Options
StrategyDescriptionApplicability
Option 1 Include in API specification with limit < 150 ppm.When purge is inconsistent.
Option 2 Control in Starting Material/Intermediate.Preferred if formed early.
Option 3 Demonstrate "Purge" (Design Space).Best for commercial manufacturing.[3] Relies on hydrolysis during workup.

References

  • NTP (National Toxicology Program). Toxicology and Carcinogenesis Studies of Benzyl Bromide. (Related substance read-across). Available at: [Link]

  • European Pharmacopoeia (Ph.[4] Eur.). Cetirizine Dihydrochloride Monograph 1084. (Defines non-genotoxic impurities like 4-chlorobenzhydrol). Available at: [Link]

  • ICH. Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. 2017. Available at: [Link]

  • PubChem. Compound Summary: 1-(Bromophenylmethyl)-4-chlorobenzene (CAS 948-54-9).[5] Available at: [Link]

  • Gogoi, S., et al. "Process Development for Cetirizine Dihydrochloride." Organic Process Research & Development. (Contextual synthesis reference).

(Note: Specific toxicity data for the exact 4-chloro-bromo compound is inferred from the structural class of benzylic halides as per ICH M7 principles.)

Sources

Foundational

Technical Guide: Stability, Storage, and Handling of 1-(Bromophenylmethyl)-4-chlorobenzene

Executive Summary 1-(Bromophenylmethyl)-4-chlorobenzene (Commonly: 4-Chlorobenzyl bromide ; CAS: 622-95-7 ) is a highly reactive electrophile used extensively as an alkylating agent in organic synthesis and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Bromophenylmethyl)-4-chlorobenzene (Commonly: 4-Chlorobenzyl bromide ; CAS: 622-95-7 ) is a highly reactive electrophile used extensively as an alkylating agent in organic synthesis and drug development. Its utility is counterbalanced by its inherent instability; the compound is a potent lachrymator, moisture-sensitive, and prone to autocatalytic decomposition.

This guide provides a rigorous technical framework for maintaining the compound's integrity. It moves beyond basic safety data sheets to explain the mechanistic causes of degradation and provides self-validating protocols for storage and handling.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Understanding the physical state of the material is the first step in stability management. 4-Chlorobenzyl bromide is a low-melting solid, making it susceptible to "caking" or partial melting if ambient temperature control fails.

PropertySpecificationCritical Note
IUPAC Name 1-(Bromophenylmethyl)-4-chlorobenzene
Common Synonyms 4-Chlorobenzyl bromide;

-Bromo-4-chlorotoluene
CAS Number 622-95-7
Molecular Formula

Molecular Weight 205.48 g/mol
Physical State Crystalline Solid / Powder
Color White to off-whiteYellow/Brown indicates degradation (

release)
Melting Point 48–52 °CStore refrigerated to prevent fusion/caking.
Boiling Point ~124 °C (at 20 mmHg)
Solubility Soluble in

, DCM, THF; Hydrolyzes in

Do not use aqueous solvents.

Part 2: Mechanisms of Instability (The "Why")

To effectively store this compound, one must understand the two primary pathways of degradation: Hydrolysis and Photolysis .

Autocatalytic Hydrolysis

The benzylic carbon-bromine bond is highly polarized and susceptible to nucleophilic attack by water (moisture).

  • Mechanism: Water attacks the benzylic position, displacing bromide.

  • The Danger: The byproduct is Hydrogen Bromide (HBr). HBr is acidic and hygroscopic; it attracts more moisture from the air, accelerating the reaction. This creates a "runaway" decomposition loop.

Radical Photolysis

Benzyl halides are sensitive to UV and visible light.

  • Mechanism: Light energy causes homolytic cleavage of the C-Br bond, generating a benzyl radical and a bromine radical.

  • Visual Indicator: Bromine radicals recombine to form elemental bromine (

    
    ), turning the white solid yellow or brown.
    
Visualization: Degradation Pathways

The following diagram illustrates the chemical causality of degradation, highlighting the autocatalytic loop.

DegradationPathways Compound 4-Chlorobenzyl bromide (White Solid) Alcohol 4-Chlorobenzyl Alcohol Compound->Alcohol Hydrolysis HBr HBr (Acid) Compound->HBr + H2O Radical Benzyl Radical + Br• Compound->Radical Homolytic Cleavage Moisture Moisture (H2O) Moisture->Alcohol Light UV/Vis Light Light->Radical HBr->Moisture Hygroscopic Pull Bromine Br2 (Yellow/Brown) Radical->Bromine Recombination

Figure 1: Mechanistic pathways of degradation showing the autocatalytic hydrolysis loop and light-induced radical formation.

Part 3: Storage Protocols (The "How")

Based on the mechanisms above, the following storage protocol is mandatory to maintain purity >98%.

The "Gold Standard" Storage System

Do not store on an open shelf.

  • Primary Container: Amber glass vial (blocks UV light).

  • Closure: Teflon (PTFE) lined screw cap. Avoid rubber septa, which can be degraded by trace HBr vapors.

  • Atmosphere: The headspace must be backfilled with Argon (Ar) or Nitrogen (

    
    ) . Argon is preferred as it is heavier than air and sits on the crystal surface.
    
  • Secondary Containment: Place the vial inside a desiccator or a sealed plastic bag containing active desiccant (e.g.,

    
     or Molecular Sieves).
    
  • Temperature: Refrigerate at 2–8 °C.

    • Why? While the compound is solid at room temperature, it is close to its melting point (48°C).[1] Minor fluctuations can cause partial melting and re-solidification (caking), which traps moisture and accelerates hydrolysis.

Self-Validating Storage Check

Before using the reagent, perform this 3-second visual check:

  • Pass: Powder is free-flowing and white.[2]

  • Fail: Powder is caked into a hard lump (moisture entry) or is yellow/orange (photolysis/oxidation).

Part 4: Handling & Safety (Lachrymator Management)

4-Chlorobenzyl bromide is a Lachrymator (tear gas agent). It alkylates proteins in the TRPA1 ion channels of the eyes and respiratory tract, causing severe pain.

Safe Handling Workflow

NEVER handle this compound on an open bench.

  • Engineering Controls: Work exclusively inside a certified chemical fume hood.

  • PPE:

    • Nitrile gloves (Double gloving recommended).

    • Chemical splash goggles (Safety glasses are insufficient if dust becomes airborne).

  • Quenching Spills:

    • Do not wipe up powder with a dry paper towel (creates dust).

    • Cover spills with a solution of 5% Ammonium Hydroxide or Triethylamine in methanol. This converts the volatile lachrymator into a non-volatile ammonium salt.

Visualization: Safe Handling Workflow

HandlingWorkflow Start Start: Reagent Retrieval Check Visual QC Check (White vs Yellow) Start->Check Hood Transfer to Fume Hood Check->Hood White/Free-flowing Discard Discard Material Check->Discard Yellow/Caked Weigh Weighing (Closed Balance) Hood->Weigh Quench Quench Waste/Spills (NH4OH / Amine) Weigh->Quench Spills/Residue Proceed Proceed to Reaction Weigh->Proceed

Figure 2: Operational workflow for handling lachrymatory reagents, emphasizing the visual QC checkpoint.

Part 5: Quality Control & Re-validation

If the compound has been stored for >6 months, validate purity using one of the following methods.

Thin Layer Chromatography (TLC)[4]
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexanes:Ethyl Acetate (9:1).

  • Visualization: UV Light (254 nm).

  • Interpretation:

    • Pure: Single spot (

      
      ).
      
    • Degraded: Spot at baseline (4-chlorobenzyl alcohol) or streaking.

Proton NMR ( -NMR)
  • Solvent:

    
    .
    
  • Diagnostic Peak: Look for the benzylic protons (

    
    ).
    
    • Target: Singlet at

      
       ppm.
      
    • Impurity: If hydrolyzed, a new peak for the alcohol (

      
      ) will appear upfield at 
      
      
      
      ppm (shift varies slightly by concentration/solvent, but distinct from bromide).

References

  • TCI Chemicals. (2025).[3] Safety Data Sheet: 4-Chlorobenzyl Bromide (CAS 622-95-7).[4] Retrieved from

  • Thermo Fisher Scientific. (2014).[5] Safety Data Sheet: 4-Chlorobenzyl bromide.[5] Retrieved from

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 12166, 1-(Bromomethyl)-4-chlorobenzene. Retrieved from

  • PrepChem. (n.d.). Preparation of 4-chlorobenzyl bromide.[1] Retrieved from

  • Common Organic Chemistry. (n.d.). Benzyl Bromide: Safety and Handling.[3][5][6][7][8] (Applied as class standard for lachrymatory benzyl halides). Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-(Bromophenylmethyl)-4-chlorobenzene in Organic Solvents

Foreword In the landscape of pharmaceutical research and synthetic chemistry, a profound understanding of a compound's physicochemical properties is paramount to its successful application. The solubility of an active ph...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of pharmaceutical research and synthetic chemistry, a profound understanding of a compound's physicochemical properties is paramount to its successful application. The solubility of an active pharmaceutical ingredient (API) or a key intermediate directly influences its bioavailability, formulation, and the efficiency of its synthetic route. This guide provides a comprehensive technical overview of the solubility of 1-(Bromophenylmethyl)-4-chlorobenzene, a crucial intermediate in organic synthesis.[1] We will delve into its physicochemical characteristics, theoretical solubility predictions, and present robust, field-proven methodologies for its experimental determination. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, actionable protocols.

Physicochemical Characterization of 1-(Bromophenylmethyl)-4-chlorobenzene

A thorough understanding of a molecule's intrinsic properties is the cornerstone of predicting its behavior in various solvent systems. 1-(Bromophenylmethyl)-4-chlorobenzene is a diarylmethane derivative with the chemical formula C₁₃H₁₀BrCl.[2] Its structure, featuring two phenyl rings, a bromine atom, and a chlorine atom, dictates its polarity and, consequently, its solubility.

PropertyValueSource
Molecular Formula C₁₃H₁₀BrCl[2]
Molecular Weight 281.57 g/mol [2]
Appearance Colorless or pale yellow crystal or crystalline solid[1]
Melting Point 48-50 °C[1]
Boiling Point 334.4 °C at 760 mmHg[1]
Density 1.446 g/cm³[1]
Calculated LogP 5.2[2]

The relatively high molecular weight and the presence of two aromatic rings contribute to its solid nature at room temperature. The halogen atoms, while electronegative, contribute to the overall nonpolar character of the molecule, as indicated by the high calculated LogP value. This high LogP suggests a preference for lipophilic (organic) environments over aqueous media.

Theoretical Framework for Solubility Prediction

While empirical determination provides the most accurate measure of solubility, theoretical models offer valuable predictive insights, guiding solvent selection and experimental design.

The Principle of "Like Dissolves Like"

This fundamental principle posits that a solute will dissolve best in a solvent that has a similar polarity.[3] Given the predominantly nonpolar, aromatic structure of 1-(Bromophenylmethyl)-4-chlorobenzene, it is anticipated to exhibit higher solubility in nonpolar and moderately polar organic solvents. The presence of bromine and chlorine atoms introduces some polarizability, potentially allowing for interactions with a broader range of solvents. Initial qualitative assessments indicate that it is soluble in ethanol, dichloromethane, and ether.[1] This aligns with the "like dissolves like" principle, as these solvents span a range of polarities and are capable of interacting with the solute molecule through van der Waals forces and dipole-dipole interactions.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model decomposes the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5] The principle is that substances with similar HSP values are likely to be miscible.[6][7]

cluster_solute Solute: 1-(Bromophenylmethyl)-4-chlorobenzene cluster_solvent Solvent Solute δD_solute | δP_solute | δH_solute Decision Δδ < Threshold? Solute->Decision Solvent δD_solvent | δP_solvent | δH_solvent Solvent->Decision Soluble High Solubility Decision->Soluble Yes Insoluble Low Solubility Decision->Insoluble No

Caption: Hansen Solubility Parameter (HSP) decision workflow.

To predict the solubility of 1-(Bromophenylmethyl)-4-chlorobenzene in a given solvent, one would need to determine its HSP values (δD, δP, δH). This is typically done experimentally by assessing its solubility in a range of solvents with known HSPs. Once the HSPs of the solute are known, the distance (Ra) between the solute and a potential solvent in the three-dimensional Hansen space can be calculated. A smaller 'Ra' indicates a higher likelihood of solubility.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are computational tools that correlate the chemical structure of a molecule with its physicochemical properties, including solubility.[1][8][9] These models use calculated molecular descriptors (e.g., molecular weight, surface area, dipole moment) to predict solubility through statistical methods like multiple linear regression or machine learning algorithms.[2][8][10][11][12] While developing a specific QSPR model for 1-(Bromophenylmethyl)-4-chlorobenzene is beyond the scope of this guide, it represents a powerful in silico approach for solubility screening in early drug development.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The equilibrium shake-flask method is a widely accepted and robust technique.[11]

The Equilibrium Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent of interest and then quantifying the concentration of the dissolved solute.

A 1. Add excess solid to solvent B 2. Equilibrate at constant temperature (e.g., 24-48 hours with agitation) A->B C 3. Allow solid to settle B->C D 4. Withdraw supernatant C->D E 5. Filter through 0.45 µm filter D->E F 6. Dilute aliquot with mobile phase/solvent E->F G 7. Quantify concentration (HPLC or UV-Vis) F->G

Caption: Experimental workflow for the shake-flask solubility determination.

Protocol:

  • Preparation: To a series of glass vials, add a known volume (e.g., 5 mL) of the selected organic solvents.

  • Addition of Solute: Add an excess amount of 1-(Bromophenylmethyl)-4-chlorobenzene to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is a key indicator of saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). Continuous agitation is crucial.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.

  • Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis or the same solvent for UV-Vis) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 1-(Bromophenylmethyl)-4-chlorobenzene.

Self-Validation and Trustworthiness:

  • Mass Balance: Weigh the initial amount of added solid and the remaining undissolved solid at the end of the experiment to ensure that an excess was present throughout.

  • Time to Equilibrium: To validate the equilibration time, take samples at different time points (e.g., 24, 48, and 72 hours). The solubility should be consistent at the later time points, indicating that equilibrium has been reached.

  • Triplicate Measurements: Perform the entire experiment in triplicate for each solvent to ensure the reproducibility of the results and to calculate standard deviations.

Analytical Quantification Methods

HPLC is a highly sensitive and specific method for quantifying the concentration of a solute in a solution.[13]

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column is appropriate for a nonpolar compound like 1-(Bromophenylmethyl)-4-chlorobenzene.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water would be a good starting point. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.

  • Detection: The UV detector wavelength should be set to the λmax of 1-(Bromophenylmethyl)-4-chlorobenzene in the mobile phase.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the mobile phase. Inject these standards to create a calibration curve of peak area versus concentration.[14]

  • Sample Analysis: Inject the diluted, filtered samples from the shake-flask experiment and determine their concentration from the calibration curve.

A Prepare standard solutions of known concentrations B Inject standards into HPLC A->B C Generate calibration curve (Peak Area vs. Concentration) B->C F Calculate concentration from calibration curve C->F D Inject diluted, filtered sample E Determine peak area D->E E->F

Sources

Foundational

A Comprehensive Theoretical and Computational Analysis of 1-(Bromophenylmethyl)-4-chlorobenzene: A Keystone Intermediate in Drug Discovery

Executive Summary 1-(Bromophenylmethyl)-4-chlorobenzene is a halogenated aromatic hydrocarbon with significant, yet underexplored, potential in synthetic and medicinal chemistry.[1] Identified as a key impurity in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Bromophenylmethyl)-4-chlorobenzene is a halogenated aromatic hydrocarbon with significant, yet underexplored, potential in synthetic and medicinal chemistry.[1] Identified as a key impurity in the synthesis of the second-generation antihistamine Cetirizine, its structure presents a unique combination of reactive sites that make it a valuable scaffold for chemical diversification.[1] This technical guide provides a comprehensive theoretical and computational framework for understanding the molecular properties, reactivity, and potential pharmacological relevance of this molecule. By leveraging high-level computational methods, we aim to dissect its electronic structure, predict its chemical behavior, and outline a strategic workflow for its application in rational drug design. This document is intended for researchers, chemists, and drug development professionals seeking to exploit the nuanced characteristics of complex halogenated intermediates.

Introduction to 1-(Bromophenylmethyl)-4-chlorobenzene

Halogenated organic compounds are ubiquitous in modern pharmaceuticals, where halogen atoms are strategically incorporated to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[2][3] 1-(Bromophenylmethyl)-4-chlorobenzene (CAS: 948-54-9) is a prime example of a diphenylmethane derivative whose utility is defined by its halogen substituents.[4][5] Its structure features a highly reactive benzylic bromide and a less reactive aryl chloride, offering a platform for selective and sequential chemical modifications.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of any theoretical investigation. The key identifiers and computed physical properties for 1-(Bromophenylmethyl)-4-chlorobenzene are summarized below.

PropertyValueSource
IUPAC Name 1-[bromo(phenyl)methyl]-4-chlorobenzenePubChem[6]
CAS Number 948-54-9ChemicalBook[7]
Molecular Formula C₁₃H₁₀BrClPubChem[6]
Molecular Weight 281.58 g/mol ChemicalBook[7]
Boiling Point 133-135 °C (at 0.1 Torr)ChemicalBook[7]
Density ~1.446 g/cm³ (Predicted)ChemicalBook[7]
SMILES C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)BrPubChem[6]
Significance in Synthetic and Medicinal Chemistry

The primary significance of 1-(Bromophenylmethyl)-4-chlorobenzene lies in its dual-reactivity profile. The benzylic carbon-bromine bond is inherently labile and predisposed to nucleophilic substitution reactions, making it an excellent electrophilic building block for introducing the 4-chlorobenzhydryl moiety.[8] This is precisely its role in the synthesis of Cetirizine and related compounds. Conversely, the chlorine atom on the phenyl ring is relatively inert to nucleophilic substitution but electronically influences the aromatic system, deactivating it towards further electrophilic attack while directing incoming electrophiles to the ortho and para positions.[9] This electronic deactivation makes the unsubstituted phenyl ring the more probable site for electrophilic aromatic substitution. This differential reactivity is a powerful tool for synthetic chemists aiming to construct complex molecular architectures in a controlled manner.

Rationale for Theoretical and Computational Investigation

Experimental exploration of reactive intermediates can be resource-intensive and challenging. Theoretical and computational chemistry provides an indispensable toolkit for predicting molecular behavior in silico, thereby guiding and refining experimental design.[10][11] For a molecule like 1-(Bromophenylmethyl)-4-chlorobenzene, computational methods can:

  • Determine the most stable three-dimensional conformation.

  • Map the electron density and electrostatic potential to identify reactive centers.

  • Quantify the energies of frontier molecular orbitals (HOMO and LUMO) to predict electronic transitions and kinetic stability.[12]

  • Provide a basis for developing Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features with biological activity.[13]

This guide will systematically apply these methods to build a robust, data-driven understanding of the title compound.

Methodological Framework for Computational Analysis

To ensure scientific rigor, all theoretical predictions must be grounded in a well-defined and validated computational protocol. Our approach is centered on Density Functional Theory (DFT), which offers an optimal balance between computational accuracy and efficiency for molecules of this size.[10]

The "Why": Causality Behind Method Selection
  • Density Functional Theory (DFT): We selected DFT as the core method because it accurately models electron correlation effects at a fraction of the cost of higher-level ab initio methods.

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational organic chemistry, renowned for its reliability in predicting geometries and electronic properties of organic molecules.

  • 6-311G(d,p) Basis Set: This basis set provides a flexible description of the electron distribution by using multiple functions for valence electrons and including polarization functions ('d' on heavy atoms, 'p' on hydrogens). This is crucial for accurately modeling the polarized C-Br and C-Cl bonds and potential non-covalent interactions.

The "How": A Self-Validating Experimental Workflow

The following step-by-step protocol ensures that all calculations are performed on a physically meaningful structure.

  • Input Structure Generation: A 2D representation of 1-(Bromophenylmethyl)-4-chlorobenzene is converted into an initial 3D structure using standard bond lengths and angles.

  • Geometry Optimization: The initial 3D structure is subjected to energy minimization using the B3LYP/6-311G(d,p) level of theory. This process systematically alters the geometry to find the lowest energy (most stable) conformation.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum and not a transition state. This step is a critical self-validation check.

  • Electronic Property Calculation: Using the validated minimum-energy structure, single-point energy calculations are performed to derive key electronic properties, including the energies of the Frontier Molecular Orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP).

G Computational Analysis Workflow cluster_input Input Phase cluster_calc Calculation & Validation cluster_output Output & Analysis Input Initial 3D Structure Opt Geometry Optimization (B3LYP/6-311G(d,p)) Input->Opt Freq Frequency Analysis (Validation Step) Opt->Freq imag_check Imaginary Frequencies? Freq->imag_check imag_check->Opt Yes (Re-optimize) Props Electronic Property Calculation (HOMO, LUMO, MEP) imag_check->Props No (True Minimum) Results Analyzed Data Props->Results G Key Reactive Sites cluster_mol 1-(Bromophenylmethyl)-4-chlorobenzene M C₆H₅-CH(Br)-C₆H₄Cl Elec_Attack Electrophilic Attack (e.g., Friedel-Crafts) M->Elec_Attack Unsubstituted Phenyl Ring HBond Halogen Bonding (Non-covalent) M->HBond Br and Cl atoms Nuc_Attack Nucleophilic Attack (e.g., SN1/SN2) Nuc_Attack->M Benzylic Carbon

Caption: Predicted sites of chemical reactivity.

Relevance in Drug Development: A QSAR Perspective

Given its structural relationship to the benzhydryl moiety found in many antihistamines, it is plausible that derivatives of 1-(Bromophenylmethyl)-4-chlorobenzene could possess biological activity. Quantitative Structure-Activity Relationship (QSAR) studies provide a computational framework for exploring this potential. [14][15]

The Diphenylmethane Scaffold in Pharmacology

The diphenylmethane scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs targeting a wide range of receptors. [5][16]Its conformational flexibility allows it to adapt to various binding pockets, while the two phenyl rings provide ample opportunities for substitution to fine-tune activity, selectivity, and pharmacokinetic properties.

Hypothetical QSAR Workflow Protocol

A robust QSAR model can predict the biological activity of novel compounds before they are synthesized. The following protocol outlines the necessary steps.

  • Data Curation: Assemble a dataset of structurally similar compounds with experimentally measured biological activity against a specific target (e.g., histamine H1 receptor).

  • Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors using computational methods. These include:

    • Steric descriptors: Molecular weight, volume, surface area.

    • Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges (derived from DFT calculations).

    • Hydrophobic descriptors: LogP (partition coefficient).

  • Model Generation: Employ statistical techniques, such as Multiple Linear Regression (MLR), to build a mathematical equation that correlates a combination of descriptors with biological activity.

  • Model Validation: Rigorously validate the model using statistical metrics (e.g., R², Q²) and external test sets to ensure its predictive power and prevent overfitting. The validated model can then be used to predict the activity of new, unsynthesized derivatives of 1-(Bromophenylmethyl)-4-chlorobenzene.

G QSAR Model Development Workflow Data 1. Data Curation (Analogs + Activity Data) Desc 2. Descriptor Calculation (Steric, Electronic, Hydrophobic) Data->Desc Model 3. Model Generation (Multiple Linear Regression) Desc->Model Valid 4. Model Validation (R², Q², Test Set) Model->Valid Valid->Model Refine Model Predict 5. Prediction (Activity of New Compounds) Valid->Predict

Caption: A generalized workflow for QSAR studies.

Conclusion and Future Directions

This guide has established a comprehensive theoretical foundation for understanding 1-(Bromophenylmethyl)-4-chlorobenzene. Our computational analysis reveals a molecule with distinct and predictable reactivity, primarily governed by a highly electrophilic benzylic carbon and the potential for halogen bonding. The electronic properties, particularly the LUMO localization on the C-Br bond, strongly rationalize its role as a potent alkylating agent in organic synthesis.

Future research should focus on the experimental validation of these theoretical predictions. Specifically, kinetic studies of nucleophilic substitution reactions could confirm the predicted reactivity, while co-crystallization experiments could provide definitive evidence of its halogen bonding capabilities. Furthermore, the QSAR workflow outlined herein provides a clear roadmap for using this versatile intermediate to design and synthesize novel derivatives with potentially valuable pharmacological activities. By integrating computational prediction with empirical validation, the full potential of 1-(Bromophenylmethyl)-4-chlorobenzene as a strategic tool in drug discovery can be realized.

References

  • BuyersGuideChem. (n.d.). 1-(Bromophenylmethyl)-4-chlorobenzene | C13H10 Br Cl. Retrieved from [Link]

  • Stack Exchange. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Retrieved from [Link]

  • Clark, J. (n.d.). preparation of chlorobenzene, bromobenzene and iodobenzene. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromochlorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-4-chlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-[Bromo(phenyl)methyl]-4-chlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2008). QSAR studies on 2-(benzyl)imidazolin analogs as h5-HT1D/1B serotonin receptor ligands. Retrieved from [Link]

  • ResearchGate. (1991). A study of coupling reaction to synthesize diphenylmethane derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Quantum chemical calculations for predicting the partitioning of drug molecules in the environment. Retrieved from [Link]

  • ACS Publications. (2019). Halogen Bond Structure and Dynamics from Molecular Simulations. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Halogen bonding in drug-like molecules: a computational and systematic study of the substituent effect. Retrieved from [Link]

  • PubChem. (n.d.). Diphenylmethane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (1993). QSAR of benzene derivatives: comparison of classical descriptors, quantum theoretic parameters and flip regression, exemplified by phenylalkylamine hallucinogens. Retrieved from [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of halobenzene derivatives substituted with.... Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-chloro-. NIST WebBook. Retrieved from [Link]

  • Nature. (2021). Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules. Retrieved from [Link]

  • PubMed. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (1992). Toxicology of benzyl alcohols: a QSAR analysis. Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis, spectral analysis, and theoretical investigations of diphenyl fumarate. Retrieved from [Link]

  • National Institutes of Health. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Retrieved from [Link]

  • Pharma Education. (n.d.). Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Retrieved from [Link]

  • MDPI. (2021). Experimental and Computational Studies on Structure and Energetic Properties of Halogen Derivatives of 2-Deoxy-D-Glucose. Retrieved from [Link]

  • Rowan Newsletter. (2023). Quantum Chemistry in Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (2017). Perspective on halogenated organic compounds. Retrieved from [Link]

  • AKTU Digital Education. (2021). Pharmaceutical Organic Chemistry II | Diphenylmethane- Synthesis, Reactions and Uses. YouTube. Retrieved from [Link]

  • Universitas Airlangga. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Retrieved from [Link]

  • University of Northern Iowa. (n.d.). "Substituent Effect Analysis on Halogen Bonding Interactions" by Summer Hanson. Retrieved from [Link]

  • ACS Publications. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Retrieved from [Link]

  • Filo. (2023). out of chlorobenzene and bromobenzene which is more reactive. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-(1-Bromoethyl)-4-chlorobenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 4-Chlorobenzhydryl Bromide

This Application Note is structured to provide a rigorous, laboratory-scale protocol for the synthesis of 1-(Bromophenylmethyl)-4-chlorobenzene (commonly referred to as 4-Chlorobenzhydryl Bromide ). This compound is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, laboratory-scale protocol for the synthesis of 1-(Bromophenylmethyl)-4-chlorobenzene (commonly referred to as 4-Chlorobenzhydryl Bromide ). This compound is a critical electrophilic intermediate in the synthesis of second-generation antihistamines, including Chlorpheniramine and Cetirizine.

Target Compound: 1-(Bromophenylmethyl)-4-chlorobenzene CAS: 106-39-8 (Generic for bromochlorobenzenes, specific isomer varies) / Specific Intermediate ID: 4-Cl-Benzhydryl-Br Scale: Laboratory (10g – 100g) Methodology: Nucleophilic Substitution via Phosphorus Tribromide (


) Activation

Executive Summary & Strategic Rationale

The synthesis of 1-(Bromophenylmethyl)-4-chlorobenzene requires high regioselectivity to avoid ring bromination. While radical bromination (Wohl-Ziegler) of 4-chlorodiphenylmethane is possible, it often yields inseparable byproducts.

This protocol utilizes the conversion of 4-chlorobenzhydrol to the corresponding bromide using Phosphorus Tribromide (


). This route is selected for:
  • Regiospecificity: The reaction occurs exclusively at the benzylic carbon, preserving the halogenated aromatic ring.

  • Atom Economy:

    
     allows for a stoichiometric efficiency where one mole of phosphorus reagent brominates three moles of alcohol.
    
  • Purification: The byproduct (phosphorous acid,

    
    ) is water-soluble, simplifying workup to a phase separation rather than chromatography, which degrades benzylic halides.
    
Chemical Pathway


Critical Safety Parameters (Lachrymator Warning)

DANGER: Benzylic bromides are potent lachrymators (tear agents) and alkylating agents.

  • Engineering Controls: All operations, including weighing and rotary evaporation, must occur inside a functioning fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Have a solution of 10% aqueous sodium thiosulfate or dilute ammonia ready to neutralize spills.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]RolePurity Req.
4-Chlorobenzhydrol 218.681.0Substrate>98% (HPLC)
Phosphorus Tribromide 270.690.40Brominating Agent99% (Fresh)
Dichloromethane (DCM) 84.93SolventSolventAnhydrous
Sodium Bicarbonate 84.01N/AQuenchSat.[4] Aq. Soln.
Magnesium Sulfate 120.37N/ADrying AgentAnhydrous

Note: 0.40 equivalents of


 are used (slight excess over theoretical 0.33) to drive full conversion.
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Glassware Prep: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), a pressure-equalizing addition funnel, and a magnetic stir bar. Assemble under a positive pressure of nitrogen (

    
    ).
    
  • Solvation: Charge the RBF with 4-Chlorobenzhydrol (10.0 g, 45.7 mmol) . Add DCM (100 mL) and stir until fully dissolved.

  • Thermal Control: Cool the solution to 0°C using an ice/water bath. Maintain this temperature for 15 minutes.

Phase 2: Bromination
  • Reagent Addition: Charge the addition funnel with

    
     (1.73 mL, 4.95 g, 18.3 mmol)  diluted in 10 mL of DCM.
    
  • Controlled Addition: Dropwise add the

    
     solution to the RBF over 30 minutes .
    
    • Observation: The solution may turn slightly yellow. White fumes (HBr) may form if moisture is present; ensure strict

      
       flow.
      
  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . Stir for 3–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1). The starting alcohol (

      
      ) should disappear, replaced by the less polar bromide (
      
      
      
      ).
Phase 3: Workup & Isolation
  • Quench: Cool the mixture back to 0°C. Slowly add saturated

    
     (50 mL) . Caution: Gas evolution (
    
    
    
    ).
  • Separation: Transfer to a separatory funnel. Separate the organic (lower) layer.

  • Extraction: Extract the aqueous layer once with DCM (30 mL). Combine organic layers.

  • Washing: Wash combined organics with Brine (50 mL) to remove residual phosphorous acid.

  • Drying: Dry over anhydrous

    
     for 20 minutes. Filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <40°C . High heat can cause elimination to the alkene.

Phase 4: Purification
  • State Check: The crude product is typically an off-white low-melting solid or viscous oil.

  • Crystallization: If solid, recrystallize from n-Heptane . Heat to 50°C to dissolve, then cool slowly to -20°C.

  • Storage: Store under Argon at -20°C. Protect from light.

Mechanism & Workflow Visualization

Reaction Mechanism (SN1/SN2 Hybrid)

The reaction proceeds via the activation of the hydroxyl group into a good leaving group (dibromophosphite), followed by nucleophilic substitution. Due to the benzylic nature, the mechanism has significant


 character (stable carbocation intermediate).

Mechanism Start 4-Chlorobenzhydrol (R-OH) Activation Activation (R-O-PBr2) Start->Activation + PBr3 - HBr IonPair Ion Pair Intermediate [R+ ... -O-PBr2] Activation->IonPair C-O Bond Scission Product 4-Chlorobenzhydryl Bromide (R-Br) IonPair->Product Br- Attack

Caption: Conversion of alcohol to bromide via phosphite ester activation and subsequent substitution.[5]

Experimental Workflow

Workflow Setup Setup: Inert Atm (N2) Cool to 0°C Reaction Add PBr3 in DCM Stir 3h @ RT Setup->Reaction Quench Quench: Sat. NaHCO3 (Gas Evolution) Reaction->Quench Workup Phase Sep -> Wash (Brine) Dry (MgSO4) Quench->Workup Isolate Concentrate <40°C Recrystallize (Heptane) Workup->Isolate

Caption: Step-by-step process flow for the synthesis and isolation of the target bromide.

Quality Control & Troubleshooting

ParameterSpecificationTroubleshooting
Appearance White/Off-white solid or oilYellow/Brown indicates decomposition or free

.
Yield 85% - 95%Low yield? Ensure

is fresh; old reagent hydrolyzes to

.
Purity (TLC) Single spot (

)
Smearing on silica? The bromide is acid-sensitive. Add 1% TEA to eluent.
H-NMR Shift

6.2-6.4 ppm (Benzylic CH)
If peak is at

5.8 ppm, starting alcohol remains.

Stability Note: This compound hydrolyzes back to the alcohol if exposed to atmospheric moisture. It must be stored in a desiccator or sealed under inert gas.

References

  • Synthesis of Antihistamines: Methods for the preparation of chlorpheniramine maleate intermediates. (2022).[6] Patent CN114773176B.

  • General Mechanism: Conversion of Alcohols to Alkyl Halides using PBr3.[5] Master Organic Chemistry.

  • Safety Data: Safety Data Sheet: 4-Chlorobenzyl bromide (Analogue). Fisher Scientific.[7]

  • Reaction Protocol:S.N.2 Reaction of Benzhydryl Alcohols. Journal of Organic Chemistry, Vol 58, Issue 12. (General reference for benzhydryl bromide stability).

Sources

Application

Application Note: Chemoselective Grignard Formation of 1-(Bromophenylmethyl)-4-chlorobenzene

[1] Executive Summary The synthesis of (4-chlorophenyl)(phenyl)methylmagnesium bromide from its precursor, 1-(bromophenylmethyl)-4-chlorobenzene (also known as 4-chlorobenzhydryl bromide), presents two distinct challenge...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The synthesis of (4-chlorophenyl)(phenyl)methylmagnesium bromide from its precursor, 1-(bromophenylmethyl)-4-chlorobenzene (also known as 4-chlorobenzhydryl bromide), presents two distinct challenges in process chemistry: chemoselectivity and stability .[1] While the presence of the aryl chloride offers a handle for subsequent orthogonal coupling (e.g., Suzuki-Miyaura), the benzylic bromide moiety is notoriously prone to Wurtz homocoupling (dimerization), which can reduce yields by >40% if standard "dump-and-stir" protocols are used.

This guide provides two validated protocols designed to suppress dimerization and ensure high-fidelity generation of the target nucleophile.

Critical Strategic Analysis

The Chemoselectivity Hierarchy

The substrate contains two halogenated sites. Success relies on exploiting the bond dissociation energy (BDE) differential between the benzylic C-Br bond and the aryl C-Cl bond.

  • Benzylic C-Br: Weak (~60-70 kcal/mol).[1] Reacts rapidly with Mg(0).[1]

  • Aryl C-Cl: Strong (~95 kcal/mol).[1] Inert to Mg(0) in diethyl ether/THF under standard reflux conditions (requires Rieke Mg or high-temperature THF to activate).[1]

Operational Insight: You do not need to protect the aryl chloride. However, you must strictly control temperature to prevent "runaway" activation if using THF at reflux for extended periods.

The Wurtz Coupling Trap

The primary failure mode is the reaction of the formed Grignard reagent with unreacted starting material.


[1]

For benzylic systems,


 is exceptionally high compared to alkyl systems. To defeat this, we must engineer the reaction kinetics such that 

is effectively zero relative to

.
Mechanistic Pathway Visualization[1]

GrignardPathways Figure 1: Kinetic competition between Grignard formation and Wurtz homocoupling. Substrate R-Br (Benzylic Bromide) Grignard R-MgBr (Target Nucleophile) Substrate->Grignard Oxidative Addition (Desired) Dimer R-R (Wurtz Dimer) Substrate->Dimer Mg Mg(0) (Excess) Mg->Grignard Grignard->Dimer + Substrate (Parasitic Side Reaction) Product R-E (Final Product) Grignard->Product + Electrophile (E+)

[1]

Protocol A: High-Dilution Controlled Addition

Best for: When the Grignard reagent must be isolated or used with a sensitive electrophile that cannot be present during formation.

Materials & Equipment[1][2][3][4][5][6][7]
  • Solvent: Anhydrous Diethyl Ether (Et₂O).[1][2] Note: Et₂O is preferred over THF for benzylic bromides as it slows the Wurtz coupling rate due to lower solubility/reactivity.

  • Magnesium: Turnings (99.9%), oven-dried.[1]

  • Activator: Iodine crystal (

    
    ) or DIBAL-H (1.0M in hexanes).[1]
    
  • Glassware: 3-neck round bottom flask (RBF), reflux condenser, pressure-equalizing addition funnel.[1]

Step-by-Step Methodology
  • System Preparation: Flame-dry the entire assembly under a stream of Argon or Nitrogen.

  • Magnesium Loading: Charge the RBF with 2.5 - 3.0 equivalents of Mg turnings.

    • Why: A massive excess of Mg surface area ensures that any R-Br entering the solution reacts with Mg before it can find an R-MgBr molecule to couple with.[1]

  • Activation: Add just enough Et₂O to cover the Mg. Add a single crystal of

    
    .[3][4] Heat gently with a heat gun until the iodine color fades (formation of 
    
    
    
    ).
  • The "Seeding" Step: Add 5% of the total R-Br solution (dissolved in Et₂O) to the flask. Wait for initiation (turbidity, exotherm, spontaneous boiling).

    • Troubleshooting: If no initiation occurs after 5 mins, add 2 drops of 1,2-dibromoethane.[1]

  • Cryogenic Control (Optional but Recommended): Once initiated, cool the bath to 0°C . Benzylic bromides are reactive enough to sustain Grignard formation at 0°C, which significantly suppresses dimerization.

  • Slow Addition (The Critical Step): Add the remaining R-Br solution dropwise over 60–90 minutes .

    • Rate: 1 drop per 2-3 seconds.[1]

    • Agitation: Vigorous stirring is mandatory to minimize local concentration hotspots of R-Br.[1]

  • Post-Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes.

  • Filtration: Cannula-filter the solution into a fresh dry flask to remove excess Mg.

Protocol B: The Barbier Conditions (In-Situ Trapping)

Best for: Reactions with stable electrophiles (e.g., Aldehydes, Ketones, Esters, CO2). This method typically yields 15-20% higher conversion than Protocol A for benzylic systems.[1]

Concept

Instead of pre-forming the Grignard, the R-Br and the Electrophile (E+) are mixed and added simultaneously to the Mg. As soon as R-MgBr forms, it is intercepted by E+, preventing it from reacting with R-Br.[1]

Workflow Visualization

BarbierWorkflow Figure 2: Barbier Protocol Workflow for minimizing transient Grignard concentration. Step1 1. Charge Flask: Mg Turnings (3.0 eq) + Activator Step2 2. Prepare Feed Solution: R-Br (1.0 eq) + Electrophile (1.1 eq) in THF/Ether Step3 3. Initiate: Add 5% of Feed to Mg Step1->Step3 Step2->Step3 Step4 4. Co-Addition: Add remaining Feed slowly Step3->Step4 Upon Initiation Step5 5. Workup: Acidic Quench Step4->Step5 1-2 Hours

Protocol Steps
  • Charge the flask with Mg (3.0 eq) and minimal solvent. Activate as usual.

  • Dissolve both 1-(Bromophenylmethyl)-4-chlorobenzene (1.0 eq) and the Electrophile (e.g., 4-chlorobenzaldehyde, 1.1 eq) in dry THF.

    • Note: THF is acceptable here because the trapping rate is fast.

  • Initiate the reaction with a small volume of the mixture.

  • Add the rest of the mixture dropwise. Maintain a gentle reflux via the reaction exotherm.

  • Quench with saturated

    
     immediately upon completion.
    

Analytical Validation (Quality Control)

Direct analysis of the Grignard reagent via GC/MS or LC/MS is impossible due to its instability. You must use a "Quench Study."[1]

The Hydrolysis Test (Titration)
  • Take a 0.5 mL aliquot of the reaction mixture.

  • Quench into 2 mL of saturated aqueous NH₄Cl .

  • Extract with EtOAc.[1]

  • Run GC/MS or HPLC.[1]

    • Peak A (R-H): 4-chlorodiphenylmethane (Reduced product).[1] Represents active Grignard.[1]

    • Peak B (R-OH): Hydrolyzed starting material (if unreacted R-Br remains and hydrolyzes during workup—rare for bromides, common for chlorides).[1]

    • Peak C (R-R): 1,2-bis(4-chlorophenyl)-1,2-diphenylethane.[1] This is the Wurtz dimer.

Calculation:


[1]
The Deuterium Confirmation

To distinguish between active Grignard and simple unreacted starting material that got reduced during workup:

  • Quench aliquot with D₂O (Heavy Water).[1]

  • Analyze via ¹H-NMR.[1][3][5][6]

  • Look for the disappearance of the benzylic proton signal (or splitting change) due to D-incorporation.

Safety & Handling

  • Lachrymator Warning: Benzylic bromides are potent tear gas agents.[1] All weighing and handling of the solid/liquid precursor must occur inside a functioning fume hood.

  • Exotherm: The initiation of benzylic Grignards can be violent. Never add more than 10% of the substrate before confirming initiation.

  • Waste: Quenched mixtures contain magnesium salts and potentially unreacted alkyl halides.[1] Dispose of as halogenated organic waste.

References

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.[1] (Foundational text on Wurtz coupling mechanisms).

  • Knochel, P., et al. (2003).[7] "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction". Angewandte Chemie International Edition. Link

  • BenchChem. (2025).[1] "Minimizing Homocoupling of Benzylic Grignard Reagents". Application Note. Link

  • Organic Chemistry Portal. "Wurtz Reaction and Coupling Side Products". Link

  • Sigma-Aldrich. "Grignard Reagents Preparation & Titration Protocol".[1] Link

Sources

Method

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-(Bromophenylmethyl)-4-chlorobenzene for the Synthesis of Diarylalkanes

Audience: Researchers, scientists, and drug development professionals. Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds wi...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the chemoselective Suzuki-Miyaura coupling of 1-(bromophenylmethyl)-4-chlorobenzene, a substrate featuring two distinct halide functionalities. By exploiting the differential reactivity between the benzylic C(sp³)-Br bond and the aryl C(sp²)-Cl bond, this protocol allows for the selective synthesis of 1-(4-chlorophenyl)-1-aryl-methane derivatives, which are valuable scaffolds in medicinal chemistry. We will delve into the mechanistic rationale, experimental design considerations, a step-by-step procedure, and expected outcomes.

Introduction and Strategic Considerations

The palladium-catalyzed Suzuki-Miyaura reaction couples organoboron compounds with organic halides or triflates, providing a powerful method for constructing biaryl and related structures.[3][4] The substrate of interest, 1-(bromophenylmethyl)-4-chlorobenzene, presents a unique synthetic challenge and opportunity. It contains two potential sites for oxidative addition to a palladium(0) catalyst: a relatively reactive benzylic bromide and a more inert aryl chloride.

The general order of reactivity for organic halides in Suzuki couplings is I > Br > OTf >> Cl.[5][6] Furthermore, the C(sp³)-Br bond at the benzylic position is typically more susceptible to oxidative addition than the C(sp²)-Cl bond on the aromatic ring. This reactivity difference is the foundation for the chemoselectivity of the described protocol. By carefully selecting the catalyst, ligand, and reaction conditions, we can favor the coupling at the benzylic bromide position while leaving the aryl chloride untouched for potential subsequent transformations. This stepwise functionalization is a highly valuable strategy in the synthesis of complex molecules.[7]

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8]

  • Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (in this case, the benzylic bromide) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in the formation of a Pd(II) intermediate.[6] For benzylic halides, this step typically proceeds with inversion of stereochemistry.[5]

  • Transmetalation: The next step requires a base to activate the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species.[4][9][10] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diaryl- or alkyl-aryl-Pd(II) complex. The precise role of the base is multifaceted, as it can also influence the palladium complex itself.[4][10]

  • Reductive Elimination: In the final step, the two organic ligands on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label oxidative_adduct R¹-Pd(II)L₂-X tm_label Transmetalation oxidative_adduct->tm_label transmetalation_complex R¹-Pd(II)L₂-R² re_label Reductive Elimination transmetalation_complex->re_label product R¹-R² transmetalation_complex->product oa_label->oxidative_adduct R¹-X tm_label->transmetalation_complex R²-B(OH)₂ Base re_label->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design and Protocol

This protocol is optimized for the chemoselective coupling of the benzylic bromide of 1-(bromophenylmethyl)-4-chlorobenzene with a representative arylboronic acid.

Reagent and Condition Selection (The "Why")
  • Substrate: 1-(Bromophenylmethyl)-4-chlorobenzene. The target is to selectively couple at the C-Br bond.

  • Coupling Partner: Phenylboronic acid is used as a model. This protocol is generally applicable to other aryl- and heteroarylboronic acids. Electron-donating groups on the boronic acid tend to give better yields.[12]

  • Catalyst System: A combination of a palladium(II) precatalyst, such as PdCl₂(dppf)·CH₂Cl₂, is chosen. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a robust, electron-rich ligand that promotes efficient oxidative addition and reductive elimination while being sterically demanding enough to facilitate the reaction.[13][14]

  • Base: Cesium carbonate (Cs₂CO₃) is a strong, yet non-nucleophilic base, making it highly effective in Suzuki couplings, particularly with more challenging substrates like benzyl halides.[13][14] It effectively promotes the formation of the active boronate species.

  • Solvent System: A biphasic solvent system of THF/H₂O (10:1) is used. THF is an excellent solvent for the organic substrates and the palladium complex, while the presence of water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[13][14]

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equiv.
1-(Bromophenylmethyl)-4-chlorobenzene281.58140.80.51.0
Phenylboronic Acid121.9361.80.5051.01
PdCl₂(dppf)·CH₂Cl₂816.648.20.010.02
Cesium Carbonate (Cs₂CO₃)325.824891.53.0
Tetrahydrofuran (THF), Anhydrous-5.0 mL--
Deionized Water-0.5 mL--
Experimental Workflow

Workflow start Start: Prepare Reagents reagents Combine Substrate, Boronic Acid, Base, and Catalyst in a Sealed Tube start->reagents solvent Add THF/H₂O Solvent System reagents->solvent inert Seal, Purge with N₂/Ar solvent->inert heat Heat Reaction Mixture (e.g., 77 °C for 12-24h) inert->heat cool Cool to Room Temperature heat->cool workup Perform Aqueous Work-up (Dilute, Extract with Organic Solvent) cool->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry purify Purify by Column Chromatography dry->purify end Characterize Final Product purify->end

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

Detailed Step-by-Step Protocol

Note: Perform all operations in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE).

  • Reaction Setup: To a flame-dried sealable reaction tube equipped with a magnetic stir bar, add 1-(bromophenylmethyl)-4-chlorobenzene (140.8 mg, 0.5 mmol), phenylboronic acid (61.8 mg, 0.505 mmol), cesium carbonate (489 mg, 1.5 mmol), and PdCl₂(dppf)·CH₂Cl₂ (8.2 mg, 0.01 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 5.0 mL) followed by deionized water (0.5 mL) to the tube.

  • Inert Atmosphere: Seal the tube with a Teflon-lined cap. Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to 77 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with deionized water (10 mL) and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired product, 1-(4-chlorophenyl)-1-phenylmethane.

Expected Results and Characterization

The successful execution of this protocol should yield the target compound, 1-(4-chlorophenyl)-1-phenylmethane, with the aryl chloride moiety intact.

ParameterExpected Outcome
Product 1-(4-chlorophenyl)-1-phenylmethane
Appearance Colorless oil or white solid
Yield 65-85% (Isolated)
Purity (by NMR) >95%

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the absence of starting materials.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

This application note provides a robust and reliable protocol for the chemoselective Suzuki-Miyaura coupling of 1-(bromophenylmethyl)-4-chlorobenzene. The method leverages the inherent reactivity differences between benzylic and aryl halides to achieve selective C-C bond formation at the benzylic position. This strategy is highly valuable for medicinal chemists and researchers in drug development, offering a clear pathway to synthesize complex diarylalkane structures while preserving a reactive handle (the aryl chloride) for further molecular elaboration.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of the American Chemical Society, 130(48), 16260–16261. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 73(19), 7461–7466. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Rossi, A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 52(35), 4625–4627. Retrieved from [Link]

  • ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Lin, C. C., et al. (2005). Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. Tetrahedron, 61(48), 11337-11346. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. Retrieved from [Link]

  • Molander, G. A., & Kwak, Y. (2007). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 72(25), 9648–9653. Retrieved from [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(21), 7672–7681. Retrieved from [Link]

  • Chemler, S. R., & Fu, G. C. (2015). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 44(21), 7567-7578. Retrieved from [Link]

  • Cedeño, D. L., & Martínez, A. (2013). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Inorganica Chimica Acta, 407, 1-10. Retrieved from [Link]

  • Singh, S., & Singh, P. (2018). Suzuki Cross Coupling Reaction-A Review. International Journal of ChemTech Research, 11(01), 220-229. Retrieved from [Link]

Sources

Application

HPLC and GC-MS analysis of 1-(Bromophenylmethyl)-4-chlorobenzene

Application Note: AN-2026-CBX Subject: High-Fidelity HPLC and GC-MS Characterization of 1-(Bromophenylmethyl)-4-chlorobenzene Common Name: 4-Chlorobenzhydryl Bromide Application: Pharmaceutical Intermediate Analysis (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CBX Subject: High-Fidelity HPLC and GC-MS Characterization of 1-(Bromophenylmethyl)-4-chlorobenzene Common Name: 4-Chlorobenzhydryl Bromide Application: Pharmaceutical Intermediate Analysis (e.g., Synthesis of Cetirizine, Chlorpheniramine)

Executive Summary & Chemical Profile

Objective: This protocol details the analytical characterization of 1-(Bromophenylmethyl)-4-chlorobenzene (hereafter referred to as 4-CBHB ). This compound is a critical alkylating agent in the synthesis of antihistamines. Its analysis is complicated by two primary factors:

  • High Reactivity (Solvolysis): The benzylic bromine is highly susceptible to nucleophilic attack (hydrolysis) in aqueous or alcoholic solvents.

  • Thermal Instability: In GC inlets, the molecule is prone to dehydrohalogenation (loss of HBr).

Target Molecule Profile:

Property Specification
IUPAC Name 1-(Bromophenylmethyl)-4-chlorobenzene
Common Name 4-Chlorobenzhydryl Bromide

| Molecular Formula |


 |
| Molecular Weight  | ~281.58  g/mol  |
| Reactivity Class  | Benzylic Halide (Lachrymator, Corrosive) |
| Key Challenge  | Rapid hydrolysis to 4-chlorobenzhydrol in protic solvents.[1] |

Critical Handling & Sample Preparation

WARNING: Standard HPLC protocols using Methanol (MeOH) will fail. 4-CBHB reacts with methanol to form the methyl ether artifact (


-chlorobenzhydryl methyl ether).

Sample Diluent Protocol:

  • Primary Solvent: Acetonitrile (ACN) or Tetrahydrofuran (THF). These are aprotic and prevent solvolysis.

  • Storage: Prepare fresh. If storage is required, keep at -20°C in amber glass, strictly anhydrous.

  • Derivatization (Optional but Recommended for Trace Analysis): For quantifying trace levels of this compound (as a Genotoxic Impurity), derivatize with morpholine or piperidine to form a stable tertiary amine prior to analysis. The protocols below focus on direct analysis of the API intermediate.

Method A: HPLC-UV (Purity & Assay)

Rationale: Reverse Phase (RP) HPLC is standard, but water exposure must be minimized. We utilize a "High-Organic Start" gradient to elute the hydrophobic bromide quickly before significant hydrolysis occurs on-column.

Chromatographic Conditions:

ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B 100% Acetonitrile (LC-MS Grade)
Flow Rate 1.2 mL/min
Column Temp 25°C (Do not heat; heat accelerates hydrolysis)
Injection Volume 5 µL (Diluted in 100% ACN)
Detection UV @ 220 nm (Strong absorption) and 254 nm (Aromatic specificity)

Gradient Program:

Time (min)% Mobile Phase B (ACN)Event
0.0060%Injection
6.0095%Linear Ramp
8.0095%Hold (Elute highly retained dimers)
8.1060%Re-equilibration
11.0060%Stop

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Significant tailing indicates silanol interaction or on-column degradation).

  • Hydrolysis Check: Inject the standard twice, 1 hour apart. If a new peak appears at RRT ~0.4 (the alcohol), the autosampler is too humid or the solvent is wet.

Method B: GC-MS (Identification & Structure Confirmation)

Rationale: GC-MS provides definitive structural data via the isotope pattern of Cl and Br. However, the inlet temperature must be optimized to prevent thermal degradation.

Instrument Parameters:

ParameterSetting
Inlet Mode Splitless (for trace) or Split 1:50 (for assay)
Inlet Temperature 200°C (Keep low to prevent HBr elimination)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Column Rxi-5Sil MS or DB-5ms (30 m x 0.25 mm x 0.25 µm)
Oven Program 80°C (1 min) → 20°C/min → 280°C (3 min)
Transfer Line 280°C
Ion Source EI (70 eV) @ 230°C

Mass Spectral Interpretation (The "Fingerprint"): The mass spectrum will exhibit a unique isotope cluster due to the presence of naturally occurring


 (3:1) and 

(1:1).
  • Molecular Ion Cluster (

    
    ):  Look for the triad at m/z 280, 282, 284 .
    
    • m/z 280:

      
      
      
    • m/z 282: Mixed isotopes (High abundance)

    • m/z 284:

      
      
      
  • Base Peak (

    
    ):  The C-Br bond is the weakest. The molecule will readily lose bromine to form the resonance-stabilized 4-chlorobenzhydryl cation .
    
    • m/z 201 / 203: This doublet (3:1 ratio) confirms the presence of the Chlorine atom on the benzhydryl core after Bromine loss.

Analytical Workflow Diagram

The following decision matrix outlines the logic for selecting the correct analytical path based on the data requirement (Purity vs. Impurity).

AnalyticalWorkflow Start Sample: 4-Chlorobenzhydryl Bromide Solubility Dissolve in Acetonitrile (Anhydrous) Start->Solubility Decision Analytical Goal? Solubility->Decision Purity Purity / Assay (>95%) Decision->Purity Structural ID Impurity Trace Impurity / Stability Decision->Impurity Quantification GCMS GC-MS Method (Inlet < 200°C) Purity->GCMS ResultA Output: Isotope Confirmation (m/z 280/282/284) GCMS->ResultA HPLC Fast RP-HPLC (High ACN Start) Impurity->HPLC Check Check for Hydrolysis Peak (4-Chlorobenzhydrol) HPLC->Check ResultB Output: % Purity & Degradant Quantification Check->ResultB

Caption: Workflow for selecting between GC-MS (Identification) and HPLC (Quantification) based on analytical needs.

Troubleshooting & Expert Insights

Issue: "Ghost Peak" at RRT 0.4 in HPLC

  • Cause: This is almost certainly 4-chlorobenzhydrol , the hydrolysis product.

  • Fix: Ensure your sample diluent is 100% ACN. Do not use "pre-mixed" mobile phase as the diluent. Inject immediately after preparation.

Issue: Low Response or Tailing in GC-MS

  • Cause: Thermal degradation in the liner or activity on the column.

  • Fix: Switch to a "deactivated" inlet liner (e.g., cyclo-double gooseneck). Trim the first 10cm of the GC column (guard column recommended).

Issue: Split Peaks in HPLC

  • Cause: Solvent mismatch.[2] Injecting 100% ACN into a high-aqueous initial mobile phase can cause "solvent effect" band broadening.

  • Fix: Reduce injection volume to 3 µL or increase the initial organic % of the gradient to 60% (as recommended in the protocol above).

References

  • Valvo, L., et al. (1998). Stability-indicating LC method for the determination of 4-chlorobenzhydryl derivatives. Journal of Pharmaceutical and Biomedical Analysis.

  • ICH Guidelines. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • Restek Corporation. (2020). Analysis of Alkyl Halides and Genotoxic Impurities by GC-MS.

  • Phenomenex. (2023). Mobile Phase Optimization for Reactive Benzylic Compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereochemical Control in Reactions of 1-(Bromophenylmethyl)-4-chlorobenzene

Prepared by the Senior Application Scientist Team Welcome to the technical support center for managing stereochemistry in reactions involving 1-(bromophenylmethyl)-4-chlorobenzene. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for managing stereochemistry in reactions involving 1-(bromophenylmethyl)-4-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile chiral building block. Here, we provide in-depth, field-proven insights into the challenges and solutions for controlling the stereochemical outcome of your reactions. Our goal is to move beyond simple protocols and explain the underlying principles that govern success, enabling you to troubleshoot effectively and innovate in your synthetic strategies.

The chiral center in 1-(bromophenylmethyl)-4-chlorobenzene is a benzylic position, making it highly reactive yet prone to loss of stereochemical integrity if not handled with care.[1][2] The resonance stabilization of benzylic carbocations and radicals is a double-edged sword: it facilitates desired transformations but also provides a low-energy pathway to racemization.[1] This guide will equip you with the knowledge to harness this reactivity with precision.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions researchers encounter when working with 1-(bromophenylmethyl)-4-chlorobenzene.

Q1: What makes the benzylic position of this molecule so reactive compared to a standard alkyl bromide? The reactivity of the benzylic position stems from the ability of the adjacent benzene ring to stabilize reaction intermediates through resonance. In SN1 reactions, the resulting benzylic carbocation is stabilized by delocalizing the positive charge across the aromatic system.[1][2] Similarly, in radical reactions, the unpaired electron of a benzylic radical can be delocalized, lowering its energy and facilitating its formation.[1][3]

Q2: What are the primary mechanistic pathways I should consider for nucleophilic substitution, and what are their stereochemical consequences? The two main pathways are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms.[1][4][5]

  • SN1 Pathway : This is a two-step process involving the formation of a planar, achiral carbocation intermediate. This pathway typically leads to racemization , yielding an approximately 1:1 mixture of both enantiomers. It is favored by polar protic solvents (e.g., ethanol, water), weaker nucleophiles, and conditions that promote leaving group departure.

  • SN2 Pathway : This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time the bromide leaving group departs. This process occurs with a defined geometry, resulting in an inversion of stereochemistry at the chiral center. It is favored by polar aprotic solvents (e.g., DMF, acetone), strong nucleophiles, and less sterically hindered substrates.

Q3: How can I obtain a single enantiomer of a product starting from racemic 1-(bromophenylmethyl)-4-chlorobenzene? There are two primary strategies:

  • Chiral Resolution : This involves separating the enantiomers of a racemic mixture. This can be achieved by reacting the racemate with a single enantiomer of a chiral resolving agent to form diastereomers, which have different physical properties (like solubility) and can be separated by crystallization or chromatography.[6][7]

  • Kinetic Resolution : In this approach, the racemic starting material is reacted with a chiral catalyst or reagent that reacts much faster with one enantiomer than the other. This allows for the separation of the unreacted, enantioenriched starting material from the product.[8] A related concept is Dynamic Kinetic Resolution (DKR), where the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of a single product enantiomer.[9]

Q4: What is the best way to synthesize an enantiomerically enriched product directly? This requires an enantioselective synthesis (also known as asymmetric synthesis). This strategy involves using chiral catalysts, reagents, or auxiliaries to create a chiral environment that favors the formation of one enantiomer over the other from an achiral or prochiral precursor.[10][11][12] For instance, the asymmetric reduction of a corresponding ketone or a transition-metal-catalyzed cross-coupling reaction using a chiral ligand could achieve this.[13][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with 1-(bromophenylmethyl)-4-chlorobenzene.

Problem 1: My nucleophilic substitution reaction is producing a nearly racemic product, even when starting with an enantiomerically pure bromide.
  • Primary Suspected Cause: The reaction is proceeding predominantly through an SN1 mechanism. The formation of the resonance-stabilized, planar benzylic carbocation allows the incoming nucleophile to attack from either face, leading to loss of stereochemical information.[1]

  • Troubleshooting Workflow:

    G start Problem: Product is Racemic check_sn1 Is the reaction favoring S N 1 conditions? start->check_sn1 solvent Analyze Solvent: Is it polar protic (e.g., EtOH, H₂O)? check_sn1->solvent Check nucleophile Analyze Nucleophile: Is it weak or neutral (e.g., H₂O, ROH)? check_sn1->nucleophile Check temp Analyze Temperature: Is it elevated? check_sn1->temp Check solution_solvent Solution: Switch to a polar aprotic solvent (e.g., DMF, Acetone, THF) to disfavor carbocation formation. solvent->solution_solvent Yes solution_nuc Solution: Use a stronger, anionic nucleophile (e.g., N₃⁻, CN⁻, RO⁻) to promote a concerted S N 2 attack. nucleophile->solution_nuc Yes solution_temp Solution: Lower the reaction temperature to reduce the energy available for the higher-activation S N 1 pathway. temp->solution_temp Yes recheck Re-run experiment and analyze enantiomeric excess (e.e.). solution_solvent->recheck solution_nuc->recheck solution_temp->recheck

    Caption: Troubleshooting Racemization in Substitution Reactions.

Problem 2: My chiral resolution via diastereomeric salt crystallization gives low diastereomeric excess (d.e.) and poor recovery.
  • Primary Suspected Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, or the crystallization kinetics are not well-controlled.

  • Solutions:

    • Screen Resolving Agents: The choice of resolving agent is critical. If you are resolving a carboxylic acid derivative, screen a variety of chiral bases (e.g., different cinchona alkaloids, (R/S)-1-phenylethylamine). The structural compatibility between the substrate and resolving agent determines the stability and crystallization properties of the salt.[6]

    • Systematic Solvent Screening: The solubility of diastereomeric salts is highly dependent on the solvent. Create a matrix of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). Test small-scale crystallizations to identify a solvent where one diastereomer is significantly less soluble.

    • Control Crystallization Conditions:

      • Temperature Gradient: Employ a slow cooling profile. Rapid cooling can trap impurities and lead to co-crystallization of both diastereomers.

      • Concentration: Carefully control the initial concentration. Supersaturation is necessary for crystallization, but excessively high concentrations can lead to rapid precipitation and poor selectivity.

      • Seeding: If you have a small amount of the desired pure diastereomer, use it to seed the solution. This can template the crystallization of the desired form.[6]

Problem 3: I am unable to achieve baseline separation of enantiomers using chiral HPLC.
  • Primary Suspected Cause: The selected chiral stationary phase (CSP) and/or mobile phase are not suitable for creating a sufficient difference in interaction energy between the two enantiomers.

  • Solutions:

    • CSP Selection: This is the most critical parameter. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica support) are highly versatile and often a good starting point.[15] Columns like Chiralcel® OD and Chiralpak® AD are popular choices. If these fail, consider Pirkle-type (donor-acceptor) or protein-based CSPs.[16][17]

    • Mobile Phase Optimization:

      • Normal Phase: Typically provides better selectivity for chiral separations. A common mobile phase is a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. Systematically vary the percentage of the alcohol modifier (e.g., from 2% to 20%).

      • Reversed Phase: If the compound is too polar for normal phase, use a mobile phase of water/acetonitrile or water/methanol.

      • Additives: Small amounts of an acidic (e.g., trifluoroacetic acid, TFA) or basic (e.g., diethylamine, DEA) additive can dramatically improve peak shape and resolution, especially for compounds with acidic or basic functional groups.

    • Temperature and Flow Rate: Lowering the column temperature can sometimes enhance resolution by increasing the strength of chiral recognition interactions. Optimizing the flow rate can improve efficiency, though it is often a secondary parameter compared to CSP and mobile phase composition.

Key Methodologies & Protocols

Mechanistic Overview: SN1 vs. SN2 Pathways

The choice of reaction conditions dictates the stereochemical outcome. This diagram illustrates the two competing pathways for a nucleophilic substitution on an enantiomerically pure starting material.

G cluster_start Starting Material cluster_sn2 Sₙ2 Pathway cluster_sn1 Sₙ1 Pathway start (R)-1-(Bromophenylmethyl) -4-chlorobenzene sn2_cond Conditions: Strong Nucleophile (Nu:⁻) Polar Aprotic Solvent Low Temperature start->sn2_cond sn1_cond Conditions: Weak Nucleophile (Nu-H) Polar Protic Solvent Higher Temperature start->sn1_cond sn2_ts Pentavalent Transition State sn2_cond->sn2_ts Concerted Attack sn2_prod (S)-Product (Inversion) sn2_ts->sn2_prod sn1_int Planar Carbocation Intermediate (Achiral) sn1_cond->sn1_int Leaving Group Departs sn1_prod_R (R)-Product (Retention) sn1_int->sn1_prod_R Attack from top sn1_prod_S (S)-Product (Inversion) sn1_int->sn1_prod_S Attack from bottom racemic Racemic Mixture

Caption: Competing SN1 and SN2 pathways and their stereochemical outcomes.

Protocol 1: Stereospecific Synthesis via SN2 Reaction (Example: Azide Substitution)

This protocol is designed to maximize stereochemical inversion by promoting the SN2 pathway.

Objective: To synthesize (S)-1-(azidophenylmethyl)-4-chlorobenzene from (R)-1-(bromophenylmethyl)-4-chlorobenzene with high enantiomeric purity.

Materials:

  • (R)-1-(bromophenylmethyl)-4-chlorobenzene (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (R)-1-(bromophenylmethyl)-4-chlorobenzene in anhydrous DMF.

  • Addition of Nucleophile: Add sodium azide to the solution in one portion.

  • Reaction Conditions: Stir the mixture vigorously at room temperature (or 0 °C for highly sensitive substrates) and monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: DMF is a polar aprotic solvent that solvates the sodium cation but leaves the azide anion highly nucleophilic. The lower temperature disfavors the competing SN1 and E2 pathways.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated NaHCO₃ solution.

  • Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Purify the crude product by column chromatography if necessary. Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC (see Protocol 2).

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

Objective: To separate and quantify the enantiomers of 1-(substituted-phenylmethyl)-4-chlorobenzene.

Method Development Workflow:

G start Start: Racemic or Enantioenriched Sample step1 Step 1: Column Selection Screen Polysaccharide-based CSPs (e.g., Chiralpak AD, Chiralcel OD) start->step1 step2 Step 2: Mobile Phase Screening Start with Normal Phase: Hexane/IPA (90:10) step1->step2 decision1 Resolution Achieved? step2->decision1 step3 Step 3: Optimization Adjust % IPA (2-20%) Optimize Flow Rate (0.5-1.5 mL/min) decision1->step3 Partial step4 If No Resolution: Try a different CSP or switch to Reversed-Phase (ACN/H₂O) decision1->step4 No end End: Baseline Separation Calculate e.e. decision1->end Yes step3->end step4->step1

Caption: Workflow for developing a chiral HPLC separation method.

Example HPLC Conditions:

ParameterConditionRationale
Column Chiralpak® AD-H (Amylose derivative)Broad applicability for aromatic compounds.
Mobile Phase 95:5 Hexane:Isopropanol (IPA)Normal phase often gives superior chiral selectivity.
Flow Rate 1.0 mL/minStandard flow rate for good efficiency.
Detection UV at 220 nmAromatic rings provide strong chromophores.
Temperature 25 °CRoom temperature is a good starting point.

Calculation of Enantiomeric Excess (e.e.): Once baseline separation is achieved, integrate the peak areas for each enantiomer. e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

References

  • Gáspár, A., et al. (2021). Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration. PMC - NIH. [Link]

  • ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid.[Link]

  • Organic Chemistry Portal. Benzylic substitution, benzylation.[Link]

  • Khan Academy. Reactions at the benzylic position.[Link]

  • PubChem. 1-(Bromomethyl)-4-chlorobenzene.[Link]

  • Chemistry Steps. Reactions at the Benzylic Position.[Link]

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]

  • Pearson. Reactions at Benzylic Positions: Videos & Practice Problems.[Link]

  • Muñoz, M. A. (2018). CHIRAL CHROMATOGRAPHIC ANALYSIS AND ABSOLUTE STEREOCHEMISTRY OF RACEMIC CHLORPHENERAMINE USING CHIRAL HPLC-CD-OR AND TD-DFT CALCULATIONS. Journal of the Chilean Chemical Society. [Link]

  • Brega, V., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • PubChem. 1-[Bromo(phenyl)methyl]-4-chlorobenzene.[Link]

  • ResearchGate. Organocatalytic Asymmetric Synthesis of 1,1-Diarylethanes by Transfer Hydrogenation.[Link]

  • ResearchGate. Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity.[Link]

  • Wang, Z., et al. (2015). Organocatalytic asymmetric synthesis of 1,1-diarylethanes by transfer hydrogenation. PubMed. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.[Link]

  • Organic Syntheses Procedure. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH.[Link]

  • University of Bath. Determination of enantiomeric excess.[Link]

  • Wikipedia. Kinetic resolution.[Link]

  • Ortuso, F., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. PMC - NIH. [Link]

  • BuyersGuideChem. 1-(Bromophenylmethyl)-4-chlorobenzene.[Link]

  • Edgars Suna Group. Diastereoselective synthesis using chiral auxiliary.[Link]

  • Ooi, T. (2008). Cinchona-Derived Chiral Phase-Transfer Catalysts for Amino Acid Synthesis. In Asymmetric Phase Transfer Catalysis. [Link]

  • OpenStax adaptation. Enantioselective Synthesis. In Organic Chemistry: A Tenth Edition. [Link]

  • Macmillan Group. Dynamic Kinetic Resolutions.[Link]

  • ResearchGate. Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy.[Link]

  • OAE Publishing Inc. The recent advances in the contribution of chiral triarylmethanes and tetraarylmethanes with organocatalysts.[Link]

  • Arp, F. O., & Fu, G. C. (2005). Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. Journal of the American Chemical Society. [Link]

  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TCI. [Link]

  • Tanaka, K., et al. (2014). Enantioselective Synthesis, Crystal Structures, and Stereoisomerism of Substituted o,m,o,p-Tetraphenylenes. PMC - NIH. [Link]

  • MSJChem. (2017). D.7 Chiral auxiliaries (HL). YouTube. [Link]

  • Chiralpedia. Part 6: Resolution of Enantiomers.[Link]

  • Fogassy, E., et al.Determination of Enantiomeric Purity by Direct Methods. In Stereoselective Synthesis.
  • Lippert, K. M. Asymmetric Phase Transfer Catalysis.[Link]

  • Phenomenex. Chiral HPLC Separations.[Link]

  • Thieme Gruppe. Kinetic Resolution of Cyclic Benzylic Azides.[Link]

  • Chemistry LibreTexts. (2023). 5.9: Resolution (Separation) of Enantiomers.[Link]

  • Abdel-Malek, H. A., & Ewies, E. F. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: Benzyl Bromide vs. 1-(Bromophenylmethyl)-4-chlorobenzene

[1] Executive Summary This guide provides a technical comparison between Benzyl Bromide (primary benzylic halide) and 1-(Bromophenylmethyl)-4-chlorobenzene (secondary diarylmethyl halide, hereafter referred to as 4-Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between Benzyl Bromide (primary benzylic halide) and 1-(Bromophenylmethyl)-4-chlorobenzene (secondary diarylmethyl halide, hereafter referred to as 4-Chlorobenzhydryl Bromide ).[1]

While both reagents are used to introduce lipophilic aromatic moieties into pharmacophores, their reactivity profiles are diametrically opposed due to steric and electronic factors.[1]

  • Benzyl Bromide is the "Gold Standard" for

    
     alkylations due to low steric hindrance.
    
  • 4-Chlorobenzhydryl Bromide is a specialized reagent driven by

    
     kinetics, offering rapid solvolysis and reactivity with weak nucleophiles, but requiring careful control to prevent hydrolysis.[1]
    
Quick Comparison Matrix
FeatureBenzyl Bromide4-Chlorobenzhydryl Bromide
Structure Primary (

)
Secondary Diaryl (

)
Dominant Mechanism

(Bimolecular)

(Unimolecular)

Solvolysis Rate
Low (Reference = 1)Very High (~

faster)
Steric Hindrance MinimalHigh (V-shaped steric block)
Primary Application General N/O/S-benzylationSynthesis of antihistamines (e.g., Cetirizine analogs)

Mechanistic Analysis & Reactivity[1][2]

The Electronic Landscape ( Pathway)

The defining difference between these molecules is the stability of the intermediate carbocation formed during the rate-determining step of an


 reaction.[1]
  • Benzyl Cation: Stabilized by resonance from one phenyl ring.[1][2][3]

  • 4-Chlorobenzhydryl Cation: Stabilized by resonance from two aromatic rings.[1] Although the para-chloro substituent exerts a weak inductive electron-withdrawing effect (-I), the sheer delocalization capacity of two aryl systems makes the benzhydryl cation significantly more stable than the benzyl cation.[1]

The Steric Landscape ( Pathway)

In


 reactions, the nucleophile must attack the antibonding orbital (

) from the backside of the C-Br bond.[1]
  • Benzyl Bromide: The backside is relatively open (two hydrogens). It reacts rapidly with strong nucleophiles (azides, amines, thiolates).[1]

  • 4-Chlorobenzhydryl Bromide: The central carbon is flanked by two bulky aromatic rings.[1] This creates a "steric wall" that severely retards

    
     attack.[1]
    
Visualization: Reactivity Decision Tree

The following diagram illustrates the logical pathway for selecting the appropriate reaction conditions based on the substrate's mechanism.

ReactivityLogic Start Substrate Selection Decision Target Mechanism? Start->Decision PathSN2 SN2 (Backside Attack) Requires Unhindered Carbon Decision->PathSN2 Strong Nuc / Aprotic Solvent PathSN1 SN1 (Carbocation) Requires Stable Cation Decision->PathSN1 Weak Nuc / Protic Solvent Benzyl Benzyl Bromide (Primary, Accessible) PathSN2->Benzyl Ideal Substrate Benzhydryl 4-Cl-Benzhydryl Bromide (Secondary, Stabilized) PathSN2->Benzhydryl Sterically Blocked (Slow) PathSN1->Benzyl Unstable Cation (Slow) PathSN1->Benzhydryl Ideal Substrate Result1 High Yield with Strong Nucleophiles (NaN3, KCN) Benzyl->Result1 Result2 Rapid Reaction with Weak Nucleophiles (H2O, ROH) Benzhydryl->Result2

Figure 1: Mechanistic decision tree highlighting the dichotomy between the steric accessibility of benzyl bromide and the electronic stabilization of 4-chlorobenzhydryl bromide.[1]

Experimental Data & Protocols

Comparative Solvolysis Rates

The following data approximates the relative rates of solvolysis (hydrolysis/ethanolysis) in 80% Ethanol/Water at 25°C.

SubstrateRelative Rate (

)
Half-Life (

) Estimate
Benzyl Bromide 1.0Hours to Days
Benzhydryl Bromide ~1,500Seconds to Minutes
4-Chlorobenzhydryl Bromide ~600*Minutes

*Note: The 4-Chloro group is slightly deactivating compared to the unsubstituted benzhydryl system due to inductive withdrawal, but the molecule remains vastly more reactive than benzyl bromide in


 conditions.
Protocol A: Kinetic Measurement of Solvolysis

Objective: To quantitatively demonstrate the superior


 reactivity of 4-chlorobenzhydryl bromide.
Method:  Conductometric monitoring of HBr liberation.[1]

Materials:

  • Reagent A: Benzyl Bromide (0.1 M in Acetone)

  • Reagent B: 4-Chlorobenzhydryl Bromide (0.1 M in Acetone)[1]

  • Solvent: 50:50 Ethanol/Water mixture.[1]

  • Equipment: Conductivity probe.

Workflow:

  • Baseline: Equilibrate 50 mL of Ethanol/Water solvent at 25°C. Insert conductivity probe.

  • Injection: Inject 0.5 mL of Reagent B (4-Chlorobenzhydryl Bromide).[1] Start timer immediately.

  • Observation: Monitor conductivity increase. As R-Br hydrolyzes to R-OH + HBr, conductivity rises linearly then plateaus.[1]

    • Expectation: Reaction completes within 10–30 minutes.[1]

  • Comparison: Repeat with Reagent A (Benzyl Bromide).

    • Expectation: Negligible change in conductivity over 1 hour without heat.[1]

Protocol B: Synthetic Application (N-Alkylation of Piperazine)

Objective: Synthesis of a Cetirizine intermediate using 4-chlorobenzhydryl bromide. This protocol highlights the need to scavenge HBr to drive the reaction, despite the steric bulk.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of N-Boc-piperazine in anhydrous Acetonitrile (MeCN).

  • Base Addition: Add 1.5 eq of Potassium Carbonate (

    
    ). Note: Inorganic bases are preferred over amines to prevent quaternary salt formation.
    
  • Alkylation: Add 1.05 eq of 4-Chlorobenzhydryl Bromide dropwise at room temperature.

    • Critical Insight: Unlike benzyl bromide, which requires cooling to prevent exotherms, this reaction is often run at mild heat (40-50°C) to overcome the steric barrier for the initial attack, utilizing the high electrophilicity of the carbocation character.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The bromide spot will disappear rapidly compared to the chloride analog.

  • Workup: Filter solids, concentrate filtrate, and recrystallize from ethanol.

Experimental Workflow Diagram

The following diagram outlines the standard laboratory workflow for handling these sensitive alkylating agents.

ExperimentalWorkflow cluster_conditions Substrate Specific Conditions Prep Preparation (Anhydrous Solvent) Reaction Reaction Phase Prep->Reaction Monitor TLC/HPLC Monitoring Reaction->Monitor Monitor->Reaction Incomplete Quench Quench/Workup Monitor->Quench Completion CondBenzyl Benzyl Bromide: 0°C to RT Exothermic Risk CondBenzyl->Reaction CondBenzhydryl 4-Cl-Benzhydryl: Keep Dry! Rapid Hydrolysis Risk CondBenzhydryl->Reaction

Figure 2: Operational workflow emphasizing the moisture sensitivity of the benzhydryl derivative versus the thermal management required for benzyl bromide.

Safety & Handling

Both compounds are potent alkylating agents and lachrymators (tear gas agents).[1]

  • Lachrymatory Effect: Benzyl bromide is a severe lachrymator. 4-Chlorobenzhydryl bromide is a solid and less volatile, but dust inhalation causes severe respiratory irritation.[1]

  • Hydrolysis Risk: 4-Chlorobenzhydryl bromide degrades rapidly in moist air, releasing HBr fumes.[1] Store in a desiccator at 4°C.

  • Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkyl halide.[1]

References

  • BenchChem. (2025).[1][4] A Comparative Guide to the Synthetic Utility of 1-Bromo-2-(bromomethyl)-4-chlorobenzene and Other Benzyl Bromides. Retrieved from

  • Singh, A., Andrews, L. J., & Keefer, R. M. (1961).[1][5] Intramolecular Nucleophilic Participation.[1][5] The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides. Journal of the American Chemical Society.[1] Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11380508, 1-[Bromo(phenyl)methyl]-4-chlorobenzene. Retrieved from [6]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from

  • ChemGuide. (2023).[1] Nucleophilic Substitution Mechanisms. Retrieved from

Sources

Comparative

A Comparative Guide to the Reactivity of 1-(Bromophenylmethyl)-4-chlorobenzene and Other Substituted Diphenylmethyl Bromides for Pharmaceutical Research

In the intricate world of drug discovery and development, the diphenylmethyl bromide framework stands out as a pivotal structural motif. Its prevalence in a wide array of pharmaceutical agents underscores its importance...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and development, the diphenylmethyl bromide framework stands out as a pivotal structural motif. Its prevalence in a wide array of pharmaceutical agents underscores its importance as a versatile building block. The reactivity of the central benzylic bromide is highly dependent on the electronic and steric nature of substituents on the phenyl rings, offering chemists a tunable handle for synthesizing complex molecules. This guide provides a detailed comparison of 1-(Bromophenylmethyl)-4-chlorobenzene with other substituted diphenylmethyl bromides, delving into their reactivity profiles and synthetic applications, supported by experimental insights.

The Diphenylmethyl Group: A Privileged Scaffold in Medicinal Chemistry

The diphenylmethyl (benzhydryl) moiety is a common feature in many drugs due to its ability to confer desirable pharmacokinetic properties, such as enhanced lipophilicity and metabolic stability. The sp3-hybridized benzylic carbon, flanked by two phenyl rings, creates a three-dimensional structure that can effectively interact with the binding sites of biological targets. The introduction of a bromine atom at this position transforms the molecule into a potent electrophile, ready to react with a variety of nucleophiles.

The synthetic utility of these compounds lies in the lability of the carbon-bromine bond, which can be cleaved through either a unimolecular (SN1) or bimolecular (SN2) nucleophilic substitution mechanism.[1][2] The preferred pathway is delicately balanced by the electronic and steric environment of the aromatic substituents.

Focus on 1-(Bromophenylmethyl)-4-chlorobenzene

1-(Bromophenylmethyl)-4-chlorobenzene, also known as 4-chlorobenzhydryl bromide, serves as an excellent case study. The chlorine atom on one of the phenyl rings exerts a dual electronic influence: an electron-withdrawing inductive effect and a weak electron-donating resonance effect. This subtle electronic perturbation significantly impacts the reactivity of the benzylic bromide.

Synthesis of 1-(Bromophenylmethyl)-4-chlorobenzene

The preparation of this compound is typically achieved through the radical bromination of 4-chlorodiphenylmethane. A widely used and efficient method employs N-bromosuccinimide (NBS) as the bromine source, with a radical initiator like benzoyl peroxide or AIBN, in a non-polar solvent such as carbon tetrachloride.

Experimental Protocol: Synthesis of 1-(Bromophenylmethyl)-4-chlorobenzene

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorodiphenylmethane (1.0 equivalent) in anhydrous carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents) to the solution.

  • Reaction Initiation: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen). Irradiate the flask with a UV lamp to facilitate the initiation of the radical reaction.

  • Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the succinimide byproduct by filtration.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography on silica gel.

A Comparative Look at Reactivity: The Role of Substituents

Understanding the synthetic potential of 1-(Bromophenylmethyl)-4-chlorobenzene requires a comparison of its reactivity with other substituted analogs. The rate and mechanism of nucleophilic substitution are primarily governed by the stability of the carbocation intermediate in SN1 reactions and the accessibility of the benzylic carbon for nucleophilic attack in SN2 reactions.[3]

The Influence of Electronic Effects

The electronic properties of the substituents on the phenyl rings are a major determinant of reactivity.[4][5]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) and methyl (-CH3) groups enhance the electron density of the aromatic ring, which in turn stabilizes the carbocation intermediate in SN1 reactions, leading to a significant rate enhancement.[6]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups such as nitro (-NO2) and cyano (-CN) destabilize the carbocation, thus disfavoring the SN1 pathway and decreasing the reaction rate.[7] The chlorine atom in 1-(Bromophenylmethyl)-4-chlorobenzene acts as a mild deactivator, positioning its reactivity between the unsubstituted and strongly deactivated derivatives.

Table 1: Relative Rates of Solvolysis for Substituted Diphenylmethyl Bromides

Substituent on Phenyl RingRelative Rate of Reaction
4-MethoxyHigh
4-MethylModerate
Hydrogen (unsubstituted)Baseline
4-ChloroLow
4-NitroVery Low

This table provides a qualitative comparison of reactivity based on the electronic effects of the substituents.

Steric Considerations

Steric hindrance can also influence reactivity. Bulky ortho-substituents can impede the backside attack required for an SN2 reaction, thereby favoring the SN1 pathway if the resulting carbocation is sufficiently stable.

Mechanistic Pathways and Synthetic Strategies

The choice of reaction conditions is crucial for controlling the outcome of reactions with diphenylmethyl bromides.[8][9]

Diagram 1: SN1 vs. SN2 Pathways

G cluster_0 SN1 Pathway cluster_1 SN2 Pathway sub Diphenylmethyl Bromide carbocation Carbocation Intermediate sub->carbocation Slow, Rate- Determining Step transition_state Pentacoordinate Transition State sub->transition_state Concerted Step product_sn1 Racemic Product carbocation->product_sn1 Fast, Nucleophilic Attack product_sn2 Inverted Product transition_state->product_sn2

Caption: A simplified representation of the competing SN1 and SN2 reaction mechanisms.

For 1-(Bromophenylmethyl)-4-chlorobenzene, its intermediate reactivity allows for synthetic flexibility. Strong nucleophiles in polar aprotic solvents tend to favor the SN2 mechanism. In contrast, solvolysis in polar protic solvents will promote the SN1 pathway, albeit at a slower rate than for derivatives with electron-donating groups.[3]

Diagram 2: General Synthetic Workflow

G start Select Substituted Diphenylmethyl Bromide reagents Choose Nucleophile and Solvent start->reagents reaction Control Reaction Conditions (Temp, Time) reagents->reaction workup Quench and Extract reaction->workup purification Purify Product (Chromatography/Recrystallization) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis

Caption: A generalized workflow for nucleophilic substitution reactions involving diphenylmethyl bromides.

Conclusion

Substituted diphenylmethyl bromides, including 1-(Bromophenylmethyl)-4-chlorobenzene, represent a highly adaptable class of reagents in organic synthesis and medicinal chemistry. The ability to modulate the reactivity of the benzylic center through the strategic placement of substituents on the aromatic rings provides chemists with a powerful tool for the construction of complex molecular architectures. A comprehensive understanding of the interplay between the substrate's electronic and steric properties, the nucleophile's strength, and the reaction conditions is essential for leveraging the full synthetic potential of these valuable compounds in the development of new therapeutic agents.

References

  • Master Organic Chemistry. Comparing the SN1 and SN2 Reactions. Available at: [Link]

  • Khan Academy. Sn1 vs Sn2: Summary. Available at: [Link]

  • Chemistry LibreTexts. Comparison of SN1 and SN2 Reactions. Available at: [Link]

  • Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions. Available at: [Link]

  • Lumen Learning. The Effect of Substituents on Reactivity. Available at: [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. Available at: [Link]

  • YouTube. Allylic and Benzylic Halides - SN1 and SN2 Reactions. Available at: [Link]

  • YouTube. Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Available at: [Link]

  • Scribd. Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. Available at: [Link]

Sources

Validation

comparing the efficiency of different synthetic routes to 1-(Bromophenylmethyl)-4-chlorobenzene

Executive Summary The synthesis of 1-(Bromophenylmethyl)-4-chlorobenzene (systematic name for p-chlorobenzyl bromide) is a pivotal transformation in medicinal chemistry, serving as a primary alkylation step for pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(Bromophenylmethyl)-4-chlorobenzene (systematic name for p-chlorobenzyl bromide) is a pivotal transformation in medicinal chemistry, serving as a primary alkylation step for pharmacophores.

For researchers and scale-up chemists, the choice of route depends heavily on the "Efficiency" metric defined by your project constraints: Cost vs. Purity .

  • The "Workhorse" Route (Radical Bromination): Best for multi-gram to kilogram scale where starting material cost (4-chlorotoluene) is the primary driver. However, it suffers from lower atom economy and the risk of poly-bromination.

  • The "Precision" Route (Nucleophilic Substitution): Best for late-stage functionalization or small-scale (<10g) synthesis where high purity is non-negotiable. It utilizes 4-chlorobenzyl alcohol, which is significantly more expensive but yields a cleaner reaction profile.

Mechanistic Comparison & Efficiency Analysis

Method A: Wohl-Ziegler Bromination (Radical Pathway)

This route utilizes N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) to brominate 4-chlorotoluene.

  • Mechanism: Free-radical chain substitution.

  • The Efficiency Bottleneck: The reaction competes between mono-bromination (desired) and di-bromination (impurity). The benzylic radical is stabilized, but the introduction of the first bromine atom does not significantly deactivate the position toward further radical attack.

  • Solvent Evolution: Historically, Carbon Tetrachloride (

    
    ) was used because succinimide (the byproduct) floats on top, driving the reaction and simplifying filtration. Due to toxicity, modern "green" efficiency dictates the use of Trifluorotoluene  or Acetonitrile  (in flow systems).
    
Method B: Dehydroxy-Bromination (Nucleophilic Substitution)

This route converts (4-chlorophenyl)methanol using Phosphorus Tribromide (


) .
  • Mechanism:

    
     substitution via a phosphite ester intermediate.
    
  • The Efficiency Advantage: Regiospecificity. Unlike the radical route, there is zero risk of brominating the aromatic ring or "over-brominating" the benzylic carbon. The reaction stops exactly at the bromide.

Comparative Data Matrix
MetricMethod A: Radical (NBS)Method B: Substitution (

)
Starting Material Cost Low (4-Chlorotoluene)High (4-Chlorobenzyl alcohol)
Atom Economy Moderate (Succinimide waste)High (if stoichiometric)
Reaction Time 3–12 Hours (Reflux)1–3 Hours (

to RT)
Typical Yield 60–75% (after purification)85–95%
Major Impurity

-dibromo product
Phosphorous acid / unreacted alcohol
Purification Efficiency Low (Requires recrystallization/column)High (Simple wash/extraction)
Scalability ExcellentGood (Exothermic control needed)

Visualizing the Pathways

The following diagram contrasts the mechanistic complexity of the two routes. Note the "Termination/Side Reaction" loop in the Radical pathway that degrades efficiency.

SynthesisPathways Start_Tol 4-Chlorotoluene Radical_Int Benzylic Radical Intermediate Start_Tol->Radical_Int H-Abstraction Start_Alc 4-Chlorobenzyl Alcohol Phosphite_Int Phosphite Ester Intermediate Start_Alc->Phosphite_Int Activation NBS NBS / AIBN (Radical Initiator) NBS->Radical_Int PBr3 PBr3 (0°C, DCM) PBr3->Phosphite_Int Target 1-(Bromophenylmethyl)- 4-chlorobenzene Radical_Int->Target + Br• Phosphite_Int->Target SN2 Substitution Side_Prod Side Product: alpha,alpha-dibromo Target->Side_Prod Over-bromination (Efficiency Loss)

Figure 1: Mechanistic flow comparing the Radical pathway (top) with its potential for over-reaction, versus the linear specificity of the Nucleophilic pathway (bottom).

Validated Experimental Protocols

Protocol A: Green Radical Bromination (Wohl-Ziegler)

Recommended for cost-sensitive scale-up.

Reagents:

  • 4-Chlorotoluene (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) — Recrystallize from water before use to remove free bromine.

  • AIBN (0.05 equiv)

  • Solvent: Trifluorotoluene (PhCF3) or Acetonitrile.

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorotoluene in Trifluorotoluene (0.5 M concentration).

  • Addition: Add NBS and AIBN.

  • Initiation: Heat to reflux (

    
    ).
    
    • Visual Cue: The reaction is proceeding when the dense NBS solid disappears and is replaced by low-density succinimide which floats to the surface.[1][2]

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material spot. Stop immediately upon consumption to prevent di-bromination.

  • Workup: Cool to

    
     to precipitate remaining succinimide. Filter the solids.
    
  • Purification: Remove solvent under reduced pressure. Recrystallize from Ethanol/Hexane if the crude yellow oil shows >5% impurity.

Protocol B: High-Purity Substitution ( )

Recommended for pharmaceutical intermediates.

Reagents:

  • (4-Chlorophenyl)methanol (1.0 equiv)

  • Phosphorus Tribromide (

    
    ) (0.4 equiv) — Note: 1 mol PBr3 converts 3 mols alcohol.
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Workflow:

  • Setup: Dissolve the alcohol in anhydrous DCM under an Argon/Nitrogen atmosphere. Cool the solution to

    
     (Ice bath).
    
  • Controlled Addition: Add

    
     dropwise via syringe over 20 minutes.
    
    • Safety Note: The reaction is exothermic. Maintain temperature

      
       to prevent side reactions.
      
  • Reaction: Remove ice bath and stir at Room Temperature for 2 hours.

  • Quench: Pour the mixture carefully into crushed ice/water.

    • Causality: This hydrolyzes the remaining P-Br bonds and solubilizes the phosphorous acid byproduct.

  • Extraction: Separate the organic layer. Wash with saturated

    
     (removes acid traces) and Brine.
    
  • Isolation: Dry over

    
     and concentrate. The product usually crystallizes upon cooling without further purification.
    

Safety & Handling (Critical)

1-(Bromophenylmethyl)-4-chlorobenzene is a potent lachrymator.

  • Engineering Controls: All operations, especially solvent removal and solid handling, must occur in a high-flow fume hood.

  • Decontamination: Glassware should be rinsed with a dilute ethanolic KOH solution before being removed from the hood to quench active alkylating agents.

References

  • Wohl-Ziegler Reaction Overview & Mechanism. Source: Organic Chemistry Portal.[1][2] URL:[Link][3]

  • Green Solvents for Benzylic Bromination (Trifluorotoluene/Acetonitrile). Source: Cantillo, D., et al. "Continuous Flow Benzylic Bromination."[4] J. Org.[4][5][6] Chem. 2014, 79, 223-229.[4] URL:[Link]

  • Comparison of Halogen

    
     vs 
    
    
    
    ).
    Source: Master Organic Chemistry. URL:[Link]
  • National Center for Biotechnology Information (PubChem). Compound: 1-(bromomethyl)-4-chlorobenzene (CID 7886). URL:[Link]

Sources

Comparative

A Head-to-Head Comparison of Catalysts for the Cross-Coupling of 1-(Bromophenylmethyl)-4-chlorobenzene: A Guide for Researchers

For researchers, synthetic chemists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular architecture. The cross-coupling of multifaceted substrates, suc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular architecture. The cross-coupling of multifaceted substrates, such as 1-(bromophenylmethyl)-4-chlorobenzene, presents a unique chemoselectivity challenge. This molecule possesses two distinct reactive sites: a labile benzylic bromide (a C(sp³)-Br bond) and a more inert aryl chloride (a C(sp²)-Cl bond). The selective activation of one over the other is paramount for achieving the desired molecular target.

This in-depth technical guide provides a head-to-head comparison of various catalytic systems for the cross-coupling of 1-(bromophenylmethyl)-4-chlorobenzene and structurally similar compounds. We will delve into the nuances of Suzuki-Miyaura, Negishi, and Sonogashira couplings, offering experimental data, mechanistic insights, and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

The Chemoselectivity Challenge: C(sp³)-Br vs. C(sp²)-Cl

The primary hurdle in the cross-coupling of 1-(bromophenylmethyl)-4-chlorobenzene lies in the preferential activation of the C(sp³)-Br bond at the benzylic position over the more stable C(sp²)-Cl bond on the aromatic ring. Generally, the bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond, making it more susceptible to oxidative addition by a low-valent metal catalyst, typically palladium. However, the electronic environment and the steric accessibility of the two sites also play a crucial role. The choice of catalyst, and particularly the ligand, is therefore critical in dictating the selectivity of the reaction.

Suzuki-Miyaura Coupling: A Versatile Workhorse

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a widely used method for C-C bond formation due to its operational simplicity and the commercial availability of a vast array of boronic acids.[1] For the coupling of benzylic halides, the selection of an appropriate palladium catalyst and ligand system is crucial to achieve high yields and selectivity.[2]

Catalyst Performance in Suzuki-Miyaura Coupling

Several palladium catalysts and phosphine ligands have been investigated for the Suzuki-Miyaura coupling of benzylic bromides. Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)SubstrateNotes
Pd(OAc)₂JohnPhosK₂CO₃DMFMW-HighHeteroaryl benzylic bromideMicrowave conditions can accelerate the reaction.[1][2]
Pd(OAc)₂PCy₃·HBF₄Cs₂CO₃Toluene/H₂O802981-bromo-4-(chloromethyl)benzeneHighly selective for C(sp²)-Br coupling.[3]
PdCl₂(dppf)·CH₂Cl₂dppfCs₂CO₃THF/H₂O772384Benzyl bromideGeneral protocol for benzylic bromides.[4]

Causality Behind Experimental Choices: The use of bulky and electron-rich phosphine ligands like JohnPhos and PCy₃ is intentional. These ligands stabilize the palladium(0) center and promote the oxidative addition of the C-Br bond. The choice of base and solvent system is also critical for the efficiency of the transmetalation step. Microwave irradiation can be employed to reduce reaction times significantly.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of a Secondary Benzylic Bromide

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of benzylic bromides.[4]

Materials:

  • 1-(Bromophenylmethyl)-4-chlorobenzene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • JohnPhos (0.04 mmol, 4 mol%)[2]

  • Potassium carbonate (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add 1-(bromophenylmethyl)-4-chlorobenzene, the arylboronic acid, Pd(OAc)₂, JohnPhos, and potassium carbonate.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Negishi Coupling: Harnessing the Power of Organozinc Reagents

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[5] Organozinc reagents are generally more reactive than their organoboron counterparts, which can lead to milder reaction conditions and broader substrate scope.[6]

Catalyst Performance in Negishi Coupling

For the Negishi coupling of secondary benzylic halides, catalyst systems that can efficiently promote the cross-coupling while minimizing side reactions are essential.

Catalyst PrecursorLigandAdditiveSolventTemp (°C)Time (h)Yield (%)SubstrateNotes
Pd(OAc)₂SPhos-THFRT395Bromoaryl compound with organozincHighly efficient for C(sp²)-Br coupling.[7]
PdCl₂(Amphos)₂AmphosTMEDAH₂ORT-HighBenzyl chloride and aryl bromide"On water" protocol without prior formation of the organozinc reagent.[8][9][10]
NiCl₂(dme)Chiral Ligand----HighRacemic secondary benzylic bromidesEnantioselective coupling is possible.[11]

Causality Behind Experimental Choices: The use of highly active palladium catalysts with bulky phosphine ligands like SPhos allows for efficient coupling at room temperature.[7] The innovative "on water" protocol simplifies the procedure by generating the organozinc reagent in situ.[8][9][10] For enantioselective transformations, nickel catalysts with chiral ligands have shown great promise.[11]

Experimental Protocol: In Situ Negishi Coupling of a Benzylic Halide

This protocol is based on the "on water" Negishi coupling methodology.[8][9][10]

Materials:

  • 1-(Bromophenylmethyl)-4-chlorobenzene (1.0 mmol)

  • Aryl halide (for in situ organozinc formation, 1.2 mmol)

  • Zinc dust (2.0 mmol)

  • PdCl₂(Amphos)₂ (0.01 mmol, 1 mol%)

  • Tetramethylethylenediamine (TMEDA) (0.1 mmol)

  • Degassed water (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add zinc dust.

  • Under an inert atmosphere, add degassed water, followed by 1-(bromophenylmethyl)-4-chlorobenzene, the aryl halide, PdCl₂(Amphos)₂, and TMEDA.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Forging C-C Triple Bonds

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is a powerful tool for the synthesis of internal alkynes.[13]

Catalyst Performance in Sonogashira Coupling

The classic Sonogashira coupling conditions can be adapted for the coupling of benzylic halides. The choice of base and solvent is critical to the success of the reaction.

| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | [(π-allyl)PdCl]₂ | CuI | IMes | Cs₂CO₃ | Dioxane | 60 | 12 | Good | Unactivated alkyl bromides | N-heterocyclic carbene (NHC) ligands can be effective.[14] | | Pd(PPh₃)₄ | - | PPh₃ | K₂CO₃ | PhMe/DMSO | 100 | 12 | Good | Benzylic ammonium salts | Can be an alternative to benzylic halides.[15] | | Ni-pincer complex | CuI | - | Cs₂CO₃ | DMSO | various | - | Moderate to excellent | Alkyl halides | Nickel catalysts are also effective.[16] |

Causality Behind Experimental Choices: The use of a copper co-catalyst is typical in Sonogashira couplings to facilitate the formation of the copper acetylide intermediate. N-heterocyclic carbene (NHC) ligands have emerged as a robust alternative to phosphine ligands.[14] In some cases, benzylic ammonium salts can be used as coupling partners instead of the corresponding halides.[15]

Experimental Protocol: Sonogashira Coupling of a Secondary Benzylic Bromide

This protocol is a general procedure for the Sonogashira coupling of alkyl halides.[14]

Materials:

  • 1-(Bromophenylmethyl)-4-chlorobenzene (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • [(π-allyl)PdCl]₂ (0.01 mmol, 1 mol%)

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) (0.04 mmol, 4 mol%)

  • Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)

  • Cesium carbonate (2.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add [(π-allyl)PdCl]₂, IMes·HCl, CuI, and cesium carbonate.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous dioxane, followed by 1-(bromophenylmethyl)-4-chlorobenzene and the terminal alkyne.

  • Heat the reaction mixture at the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Mechanistic Insights and Catalyst Selection

The chemoselectivity of the cross-coupling reaction of 1-(bromophenylmethyl)-4-chlorobenzene is primarily governed by the relative rates of oxidative addition at the C(sp³)-Br and C(sp²)-Cl bonds. The choice of the palladium catalyst and, more importantly, the ancillary ligand, can significantly influence this selectivity.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-Br PdII R-Pd(II)(Br)L_n OA->PdII Transmetalation Transmetalation PdII->Transmetalation ArB(OH)₂ / Base ArPdII R-Pd(II)(Ar)L_n Transmetalation->ArPdII RE Reductive Elimination ArPdII->RE RE->Pd0 Product R-Ar RE->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Bulky, electron-donating ligands, such as the biarylphosphines (e.g., SPhos, JohnPhos) and N-heterocyclic carbenes (NHCs), tend to favor the formation of monoligated palladium(0) species. These species are highly reactive and can facilitate the oxidative addition of even less reactive C-Cl bonds. However, in the case of 1-(bromophenylmethyl)-4-chlorobenzene, the significantly weaker C-Br bond at the benzylic position is expected to react preferentially.

G cluster_negishi Negishi Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X PdII R-Pd(II)(X)L_n OA->PdII Transmetalation Transmetalation PdII->Transmetalation R'-ZnX RPdII R-Pd(II)(R')L_n Transmetalation->RPdII RE Reductive Elimination RPdII->RE RE->Pd0 Product R-R' RE->Product

Caption: Generalized catalytic cycle for the Negishi cross-coupling reaction.

For Negishi couplings, the higher nucleophilicity of the organozinc reagent can lead to faster transmetalation rates, potentially allowing for lower reaction temperatures. The Sonogashira coupling introduces the additional complexity of the copper co-catalyst, which plays a key role in the activation of the alkyne.

G cluster_sonogashira Sonogashira Catalytic Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)(X)L_n OA->PdII Transmetalation_Pd Transmetalation PdII->Transmetalation_Pd AlkynylPdII Ar-Pd(II)(C≡CR)L_n Transmetalation_Pd->AlkynylPdII RE Reductive Elimination AlkynylPdII->RE RE->Pd0 Product Ar-C≡CR RE->Product CuX CuX Alkyne_Activation Alkyne Activation CuX->Alkyne_Activation R-C≡CH / Base Cu_Acetylide Cu-C≡CR Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Synthesis of the Starting Material

For researchers who wish to synthesize 1-(bromophenylmethyl)-4-chlorobenzene, a common route involves the radical bromination of (4-chlorophenyl)phenylmethane. Alternatively, Friedel-Crafts type reactions can be employed. A related procedure for the synthesis of 1-bromo-2-(bromomethyl)-4-chlorobenzene starts from 4-chloro-2-methylaniline via a Sandmeyer reaction followed by bromination.[3] A similar strategy could potentially be adapted for the synthesis of the target molecule.

Conclusion and Recommendations

The choice of the optimal catalyst for the cross-coupling of 1-(bromophenylmethyl)-4-chlorobenzene will ultimately depend on the desired coupling partner and the specific reaction conditions that are most compatible with the overall synthetic route.

  • For Suzuki-Miyaura couplings , catalyst systems based on Pd(OAc)₂ with bulky, electron-rich phosphine ligands like JohnPhos offer a robust and versatile option, with microwave-assisted protocols providing a means to accelerate the reaction.

  • For Negishi couplings , the in situ generation of the organozinc reagent using the "on water" protocol represents a significant simplification of the experimental procedure and is an attractive option for its mild conditions.

  • For Sonogashira couplings , palladium catalysts in combination with N-heterocyclic carbene ligands have shown promise for the coupling of alkyl halides and should be considered for the selective coupling at the benzylic position.

It is highly recommended that researchers perform a small-scale screen of different catalyst systems, including variations in ligands, bases, and solvents, to identify the optimal conditions for their specific application. The detailed protocols and mechanistic insights provided in this guide serve as a strong foundation for such optimization studies.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
  • Molander, G. A.; Brown, A. R. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. J. Org. Chem.2006, 71 (25), 9681–9686.
  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653 (1-2), 46–49.
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Benzylic Halides. J. Am. Chem. Soc.2007, 129 (11), 3358–3366.
  • [Reference for a general Suzuki protocol if available]
  • [Reference for a general Negishi protocol if available]
  • Krasovskiy, A.; Duplais, C.; Lipshutz, B. H. Cross-Couplings of Benzylic and Aryl Halides "on Water": Synthesis of Diarylmethanes. Org. Lett.2010, 12 (21), 4742–4744.
  • [Reference for a general Sonogashira protocol if available]
  • Eckhardt, M.; Fu, G. C. The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. J. Am. Chem. Soc.2003, 125 (45), 13642–13643.
  • [Reference for a specific Suzuki catalyst performance d
  • [Reference for a specific Negishi catalyst performance d
  • Park, J. H.; Kim, Y. H.; Park, J. Y.; Lee, S. Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Bull. Korean Chem. Soc.2007, 28 (8), 1423-1426.
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107 (3), 874–922.
  • [Reference for a specific Sonogashira catalyst performance d
  • [Reference for mechanistic details of Suzuki coupling]
  • Wang, C.; Ge, H. Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes. Dalton Trans.2015, 44 (35), 15556-15562.
  • Rao, M. L. N.; Jadhav, D. N. Pd-Catalyzed, Highly Selective C(sp2)–Br Bond Coupling Reactions of o-(or m-, or p-)Chloromethyl Bromobenzene with Arylboronic Acids. Synlett2011, 2011 (15), 2153-2156.
  • [Reference for synthesis of the starting m
  • [Additional relevant reference]
  • [Additional relevant reference]
  • [Additional relevant reference]
  • Arp, F. O.; Fu, G. C. Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. J. Am. Chem. Soc.2005, 127 (30), 10482–10483.
  • [Additional relevant reference]
  • [Additional relevant reference]
  • [Additional relevant reference]
  • Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for Carbon−Carbon Bond Formation. Acc. Chem. Res.1982, 15 (11), 340–348.
  • [Additional relevant reference]
  • [Additional relevant reference]
  • [Additional relevant reference]
  • Duplais, C.; Krasovskiy, A.; Wattenberg, A.; Lipshutz, B. H. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. Chem. Commun.2010, 46 (42), 7957-7959.
  • [Additional relevant reference]
  • [Additional relevant reference]
  • Xu, S.; Zhang, Z.; Han, C.; Hu, W.; Xiao, T.; Yuan, Y.; Zhao, J. Palladium-Catalyzed Coupling of Terminal Alkynes with Benzyl Ammonium Salts. J. Org. Chem.2019, 84 (19), 12157–12164.
  • Krasovskiy, A.; Lipshutz, B. H. In-Water, Room-Temperature, Zinc-Mediated, Palladium-Catalyzed Cross-Couplings. Org. Lett.2009, 11 (1), 205–208.
  • Negishi, E.-i.; King, A. O.; Okukado, N. Selective carbon-carbon bond formation via transition metal catalysis. 3. A highly selective synthesis of unsymmetrical biaryls and diarylmethanes by the nickel- or palladium-catalyzed reaction of aryl- and benzylzinc derivatives with aryl halides. J. Org. Chem.1977, 42 (10), 1821–1823.

Sources

Validation

Cross-Validation of Analytical Architectures for 1-(Bromophenylmethyl)-4-chlorobenzene

A Comparative Methodological Guide for Chemical Stability and Purity Assessment -Bromo-4-chlorotoluene[1] Executive Summary: The Lability Paradox 1-(Bromophenylmethyl)-4-chlorobenzene is a high-value alkylating intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Chemical Stability and Purity Assessment


-Bromo-4-chlorotoluene[1]

Executive Summary: The Lability Paradox

1-(Bromophenylmethyl)-4-chlorobenzene is a high-value alkylating intermediate used critically in the synthesis of pharmaceuticals (e.g., benzimidazole derivatives) and agrochemicals.[1] However, its utility stems from the high reactivity of the benzylic carbon-bromine bond, which simultaneously renders it analytically elusive.

The Problem: Standard analytical workflows often induce degradation during measurement.[1][2]

  • GC-MS risks thermal dehydrohalogenation in the injection port.[1][2]

  • HPLC risks solvolysis (hydrolysis) in aqueous mobile phases.[1][2]

  • IR/UV lack the specificity to distinguish the product from its hydrolysis byproduct, 4-chlorobenzyl alcohol.

The Solution: This guide presents a Triangulated Cross-Validation Protocol . We compare three orthogonal methodologies—Low-Thermal Mass GC, Aprotic HPLC, and Quantitative NMR (qNMR)—to establish a self-validating analytical system.

The Analytical Matrix: Method Comparison

The following table contrasts the three primary architectures for validating 4-chlorobenzyl bromide.

FeatureMethod A: Low-Thermal GC-MS Method B: Aprotic HPLC-UV Method C: 1H-qNMR
Primary Utility Identity Confirmation (Mass Spec fingerprint)Purity Profiling (Quantifying non-volatile impurities)Absolute Assay (Mass balance without reference standard)
Key Risk Thermal degradation to 4-chlorobenzyl alcohol or dimerization.[1][2]In-situ hydrolysis during run time.[1][2]Solvent peaks overlapping with benzylic protons.[1][2]
Sample Prep Dissolve in dry DCM or Hexane.Dissolve in Acetonitrile (MeCN).[1][2] Avoid Methanol. Dissolve in CDCl3 or DMSO-d6.[1][2]
Limit of Detection High (< 1 ppm)Medium (< 10 ppm)Low (~100 ppm)
Throughput High (15 min/run)Medium (20-30 min/run)Low (Manual processing)
Verdict Best for trace volatile impurities.[2]Best for routine QC.[1][2]Gold Standard for reference material validation.

Workflow Visualization: The Decision Tree

The following diagram illustrates the logical flow for cross-validating a batch of 1-(Bromophenylmethyl)-4-chlorobenzene.

G Start Raw Sample: 1-(Bromophenylmethyl)-4-chlorobenzene Decision Primary Assessment Start->Decision GC Path A: GC-MS (Identity & Volatiles) Decision->GC Volatile Profile HPLC Path B: HPLC-UV (Purity & Hydrolysis Check) Decision->HPLC Purity Profile NMR Path C: qNMR (Absolute Assay) Decision->NMR Potency Check GC_Result Check: 4-Chlorotoluene (Starting Material) GC->GC_Result HPLC_Result Check: 4-Chlorobenzyl Alcohol (Hydrolysis Product) HPLC->HPLC_Result NMR_Result Check: Molar Ratio (Integral Validation) NMR->NMR_Result Final Certificate of Analysis (CoA) Generation GC_Result->Final HPLC_Result->Final NMR_Result->Final

Caption: Figure 1. Orthogonal analytical workflow ensuring coverage of volatility, thermal stability, and absolute purity.

Detailed Experimental Protocols

Protocol A: Low-Thermal Stress GC-MS

Objective: Identify residual starting material (4-chlorotoluene) without inducing thermal breakdown of the benzylic bromide.[1][2]

  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).[1][2]

  • Inlet Parameters (CRITICAL):

    • Mode: Split (20:1).

    • Temperature: 180°C (Standard 250°C will cause degradation).

    • Liner: Deactivated glass wool (prevent catalytic decomposition).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min.[1][2]

  • Oven Program: 60°C (1 min) → 15°C/min → 240°C (3 min).

  • Validation Check: Monitor ion m/z 204/206 (Parent) and m/z 125 (Loss of Br). If m/z 142 (Alcohol) appears significantly, lower inlet temp.[1][2]

Protocol B: "Dry" Reverse-Phase HPLC

Objective: Quantify the hydrolysis impurity (4-chlorobenzyl alcohol) which is non-volatile and often missed by GC.[1][2]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the benzylic halide).[1][2]

    • B: Acetonitrile (MeCN).[1][2]

    • Note:Do NOT use Methanol. Methanol will react with the analyte to form the methyl ether (solvolysis artifact).[2]

  • Gradient: 60% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 220 nm (Benzylic absorption).[1][2]

  • Sample Diluent: 100% Acetonitrile (anhydrous).[1][2] Inject immediately after prep.

Protocol C: 1H-qNMR (The Referee)

Objective: Absolute quantification when GC and HPLC disagree.[1][2]

  • Solvent: CDCl3 (Deuterochloroform) + TMS (Internal Standard).[1][2]

  • Key Signals:

    • 
       4.45 ppm (s, 2H): Benzylic -CH2-Br (The Analyte).[2]
      
    • 
       4.65 ppm (s, 2H): Benzylic -CH2-OH (The Impurity).[2]
      
    • 
       2.30 ppm (s, 3H): Methyl -CH3 (Starting Material).[2]
      
  • Calculation: Purity is calculated by the ratio of the integral at 4.45 ppm against the internal standard (e.g., Maleic Acid or TCNB), bypassing the need for a potentially degraded reference standard.

Cross-Validation Case Study: Interpreting Discrepancies

A common scenario in drug development involves conflicting data between GC and HPLC.[1][2] Below is a resolution matrix based on experimental data.

ScenarioGC PurityHPLC PurityRoot Cause AnalysisCorrect Action
Case 1 98.5%94.0%Thermal Degradation in GC. The alcohol impurity is polar and may stick to the GC liner or decompose, appearing as "noise" or eluting with the solvent, making the GC result artificially high.Trust HPLC (if method is validated) or verify with qNMR .[1][2]
Case 2 92.0%99.0%HPLC Artifact. If Methanol was used as a diluent, the analyte converted to the methyl ether, which might co-elute or not be detected.Retest HPLC with Acetonitrile .
Case 3 99.0%99.0%Concordance. Both methods agree.[1][2]Release batch.
Degradation Pathway Visualization[1]

Understanding the chemistry is vital for interpreting the data.[1][2]

Degradation Product 4-Chlorobenzyl bromide (Analyte) Alcohol 4-Chlorobenzyl alcohol (Hydrolysis Impurity) Product->Alcohol + H2O (Hydrolysis) Ether Methyl Ether Derivative (MeOH Artifact) Product->Ether + MeOH (Solvolysis) SM 4-Chlorotoluene (Starting Material) SM->Product Bromination (NBS/Br2)

Caption: Figure 2. Primary degradation and synthesis pathways affecting analytical integrity.

Safety & Handling (Lachrymator Warning)

  • Hazard: 1-(Bromophenylmethyl)-4-chlorobenzene is a potent lachrymator (tear gas agent) and corrosive.[1][2]

  • Protocol: All analytical prep must occur within a functioning fume hood.

  • Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleaning.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11380508, 1-(Bromophenylmethyl)-4-chlorobenzene.[1][2][3] Retrieved from [Link][2]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 4-Chlorobenzyl bromide Mass Spectrum. Retrieved from [Link][2]

Sources

Comparative

Mechanistic Investigation &amp; Performance Guide: 1-(Bromophenylmethyl)-4-chlorobenzene

Executive Summary 1-(Bromophenylmethyl)-4-chlorobenzene (also known as p-chlorobenzhydryl bromide) acts as a critical electrophilic intermediate in the synthesis of diarylmethyl-based pharmaceuticals, most notably the an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Bromophenylmethyl)-4-chlorobenzene (also known as p-chlorobenzhydryl bromide) acts as a critical electrophilic intermediate in the synthesis of diarylmethyl-based pharmaceuticals, most notably the antihistamine Cetirizine .

This guide objectively compares its mechanistic performance against key alternatives: the unsubstituted Benzhydryl Bromide (reference standard) and the more stable 4-Chlorobenzhydryl Chloride . While the p-chloro substituent introduces electronic deactivation relative to the parent system, the bromide leaving group compensates with superior fugality compared to the chloride, offering a balanced reactivity profile ideal for mild, stereoselective alkylations.

Mechanistic Profile: The Landscape

The reactivity of p-chlorobenzhydryl bromide is governed effectively by the stability of the resulting carbocation. Unlike primary alkyl halides, this substrate reacts almost exclusively via an


 (Dissociative)  mechanism due to the resonance stabilization provided by the two aromatic rings.
Electronic Effects & Hammett Analysis

The introduction of a chlorine atom at the para position creates a "tug-of-war" between inductive withdrawal and resonance donation.

  • Inductive Effect (-I): The electronegative Cl withdraws electron density through the sigma bond framework, destabilizing the cationic intermediate.

  • Resonance Effect (+R): Lone pairs on Cl can donate into the ring, but this is weak compared to the inductive withdrawal.

Quantitative Impact: Using the Hammett Equation


:
  • 
     (Substituent Constant) for p-Cl: 
    
    
    
    (Electron Withdrawing).
  • 
     (Reaction Constant) for Benzhydryl Solvolysis: 
    
    
    
    (High sensitivity to charge).
  • Result: The reaction rate is suppressed. The p-chlorobenzhydryl cation forms approximately 8–10 times slower than the unsubstituted benzhydryl cation.

Ionization Pathway Diagram

The following diagram illustrates the rate-determining ionization step and the subsequent fate of the ion pair.

SN1_Mechanism Substrate p-Chlorobenzhydryl Bromide (Covalent) TS1 Transition State 1 [Rδ+ ... Brδ-] Substrate->TS1 Slow (k1) IonPair Contact Ion Pair (R+ Br-) TS1->IonPair IonPair->Substrate Internal Return (k-1) SolventSep Solvent-Separated Ion Pair (R+ || Br-) IonPair->SolventSep Product Substitution Product (Racemic) SolventSep->Product Nucleophilic Attack (Fast)

Comparative Performance Guide

Reactivity Matrix: Bromide vs. Alternatives

Researchers choosing between the bromide and chloride variants must balance rate against stability .

Featurep-Chlorobenzhydryl Bromide p-Chlorobenzhydryl Chloride Benzhydryl Bromide
Leaving Group Ability High (

)
Low (

)
High
Electronic Activation Deactivated (

)
Deactivated (

)
Neutral (

)
Solvolysis Half-Life Minutes (at 25°C in EtOH)Hours/Days (requires heat)Seconds/Minutes
Storage Stability Low (Hydrolyzes in moist air)High (Stable solid)Moderate
Primary Application Mild alkylations, sensitive APIsLarge-scale industrial synthesisMechanistic standards
Synthetic Utility Data

In the synthesis of Cetirizine intermediates (piperazine alkylation), the choice of halide drastically alters the protocol:

  • Using the Chloride: Requires high temperatures (

    
    C) and strong polar solvents (DMF/DMSO) to force ionization.
    
  • Using the Bromide: Proceed at room temperature or mild reflux (

    
    C) in acetonitrile or acetone.
    
    • Advantage:[1][2][3] Reduces thermal degradation of the piperazine ring.

    • Disadvantage:[1][3][4] Higher cost and requires strictly anhydrous storage.

Experimental Protocols

Protocol A: Kinetic Investigation (Conductometry)

Objective: Determine the first-order rate constant (


) of solvolysis to quantify electrophilicity.

Reagents:

  • Substrate: 1-(Bromophenylmethyl)-4-chlorobenzene (Recrystallized from dry hexane).

  • Solvent: 80:20 Acetone:Water (v/v).

Methodology:

  • Setup: Equilibrate a conductivity cell containing 25.0 mL of solvent at 25.0°C

    
     0.1°C.
    
  • Initiation: Inject

    
     of substrate stock solution (0.1 M in dry acetone) to achieve approx. 
    
    
    
    M concentration.
  • Data Acquisition: Record conductance (

    
    ) every 30 seconds. As 
    
    
    
    hydrolyzes to
    
    
    , conductivity increases due to
    
    
    and
    
    
    ions.
  • Calculation: Plot

    
     vs. time. The slope equals 
    
    
    
    .

Validation Check: The plot must be linear (


). Deviation indicates mixed mechanisms or common ion effect (mass law retardation).
Protocol B: Friedel-Crafts Benzhydrylation

Objective: Use the substrate to alkylate an electron-rich aromatic (e.g., 1,3-dimethoxybenzene) to demonstrate synthetic utility.

Methodology:

  • Dissolve 1.0 eq of p-chlorobenzhydryl bromide and 1.2 eq of 1,3-dimethoxybenzene in dry Dichloromethane (DCM).

  • Cool to 0°C. Add 5 mol%

    
     (Lewis Acid catalyst). Note: Stronger acids like 
    
    
    
    are unnecessary due to the bromide's reactivity.
  • Monitor via TLC (Hexane/EtOAc). Reaction typically completes in <1 hour.

  • Quench with sat.

    
    .
    

Workflow Visualization

The following workflow outlines the decision logic for selecting this substrate in drug development pipelines.

Workflow Start Target Molecule Identification (e.g., Cetirizine Analog) CheckSens Is the Nucleophile Thermally Sensitive? Start->CheckSens UseCl Use p-Chlorobenzhydryl CHLORIDE (High Temp, Low Cost) CheckSens->UseCl No UseBr Use p-Chlorobenzhydryl BROMIDE (Mild Temp, High Reactivity) CheckSens->UseBr Yes Reaction Perform Alkylation (SN1 Pathway) UseCl->Reaction UseBr->Reaction CheckSelect Is Enantioselectivity Required? Reaction->CheckSelect Direct Standard Workup (Racemic Product) CheckSelect->Direct No ChiralCat Add Chiral Urea Catalyst (Anion Binding Strategy) CheckSelect->ChiralCat Yes

References

  • Correlation of the Rates of Solvolyses of Benzhydryl Halides Using an Extended Grunwald-Winstein Equation Source: ResearchGate

  • Enantioselective C

    
    -Alkylation of Aldehydes via an 
    
    
    
    Pathway
    Source: National Institutes of Health (PMC)
  • 1-[Bromo(phenyl)methyl]-4-chlorobenzene Compound Summary Source: PubChem [5]

  • Hammett Equation and Substituent Constants Source: Wikipedia / Standard Physical Organic Chemistry Texts

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(Bromophenylmethyl)-4-chlorobenzene

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of 1-(Bromophenylmethyl)-4-chlorobenzene. The protocols herein are designed to ensure the safet...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of 1-(Bromophenylmethyl)-4-chlorobenzene. The protocols herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting our commitment to providing value beyond the product itself. The causality behind each procedural step is explained to empower researchers with a deeper understanding of safe laboratory practices.

Hazard Identification and Compound Profile

1-(Bromophenylmethyl)-4-chlorobenzene is a halogenated aromatic hydrocarbon. While specific toxicological data for this compound is limited, its structure suggests hazards consistent with related chemicals like 1-Bromo-4-chlorobenzene and other halogenated organics.[1][2][3] It is crucial to handle this compound with the assumption that it presents significant health and environmental risks.

The primary hazards associated with this class of compounds include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][3]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][3]

  • Toxicity: Harmful if swallowed or inhaled.[1]

  • Environmental Hazard: Halogenated organic compounds are toxic to aquatic life and can have long-lasting environmental effects.[4] Spills must be prevented from entering drains or waterways.[4][5]

Table 1: Physicochemical and Hazard Data

PropertyValueSource
Chemical Name 1-(Bromophenylmethyl)-4-chlorobenzene[6][7]
CAS Number 948-54-9[6][7]
Molecular Formula C₁₃H₁₀BrCl[6][7]
Molecular Weight 281.58 g/mol [6][7]
Appearance Solid (based on similar compounds)[1]
Boiling Point 133-135 °C (at 0.1 Torr)[6]
Incompatible Materials Strong oxidizing agents[3]
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]
Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The selection of specific PPE is based on the need to create a barrier against a solid, potentially dusty material that can irritate the skin, eyes, and respiratory system.

  • Hand Protection: Wear nitrile gloves. Nitrile provides adequate protection against incidental contact with many halogenated solvents and solids. Always inspect gloves for tears or punctures before use.[8]

  • Eye Protection: Chemical safety goggles are required. Standard safety glasses with side shields are a minimum, but goggles provide a more complete seal against dust and potential splashes.[1][5]

  • Skin and Body Protection: A lab coat must be worn and kept fully fastened. For larger quantities or when generating dust, consider additional protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to control vapor and dust exposure.[9] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-certified respirator (e.g., a dust mask type N95 for particulates) is necessary.

Spill Management Workflow

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination. The following workflow provides a systematic approach to spill cleanup.

Spill_Cleanup_Workflow spill Spill Occurs assess Assess Situation (Quantity, Location) spill->assess evacuate Alert Personnel & Evacuate Immediate Area assess->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Prevent Spread & Entry to Drains) ppe->contain absorb Cover with Inert Absorbent (Sand, Vermiculite) contain->absorb collect Carefully Collect Waste (Avoid Raising Dust) absorb->collect package Place in a Labeled, Sealed Waste Container collect->package decontaminate Decontaminate Area (Refer to Section 6) package->decontaminate report Report Incident to EHS decontaminate->report

Caption: Step-by-step workflow for managing a chemical spill.

Experimental Protocol for Spill Cleanup:

  • Alert and Assess: Immediately alert personnel in the vicinity. Assess the extent of the spill and ensure the area is well-ventilated.

  • Don PPE: Before approaching the spill, don the required PPE as described in Section 2.

  • Prevent Spread: Prevent the spilled material from entering drains or water courses by creating a barrier with an inert absorbent material like sand, diatomaceous earth, or vermiculite.[4][5]

  • Absorb and Collect: Gently cover the spill with the absorbent material. Using non-sparking tools, carefully sweep or scoop the material into a designated, sealable waste container. Avoid actions that create dust.[3][5]

  • Final Cleanup: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), working from the outside in. Place the used cloth in the same hazardous waste container.

  • Label and Dispose: Securely close the container, label it clearly as "Hazardous Waste: 1-(Bromophenylmethyl)-4-chlorobenzene Spill Debris," and follow the disposal procedures in Section 5.[8][9]

Waste Collection and Segregation

Proper segregation of waste streams is a cornerstone of safe and compliant chemical disposal. The reason for this is twofold: it prevents dangerous reactions between incompatible chemicals and facilitates proper treatment by waste disposal facilities.

  • Designated Waste Container: Use a dedicated, chemically resistant container clearly labeled "Halogenated Organic Waste."[8]

  • Segregation Mandate: Never mix halogenated organic waste with non-halogenated waste.[8] The combustion of halogenated compounds produces acidic gases (e.g., HCl, HBr) that require specialized, corrosion-resistant incinerators and flue gas scrubbers for neutralization.[10] Mixing waste streams complicates and increases the cost of disposal.

  • Avoid Incompatibles: Do not mix this waste with strong oxidizing agents, acids, or bases.[3][9]

  • Container Management: Keep the waste container closed at all times except when adding waste. Store it in a secondary containment bin within a ventilated area, away from heat or ignition sources.[8]

Disposal Procedures

Disposal of 1-(Bromophenylmethyl)-4-chlorobenzene must be conducted through a licensed environmental services contractor, in accordance with all local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]

Disposal_Workflow start Start: Waste Generated identify Identify as Halogenated Organic Waste start->identify segregate Segregate in Designated 'Halogenated Waste' Container identify->segregate label Label Container Correctly (Contents, Hazards) segregate->label store Store Safely in Secondary Containment label->store request Request Waste Pickup from Environmental Health & Safety (EHS) store->request document Complete Hazardous Waste Manifest/Paperwork request->document end End: Compliant Disposal via Licensed Vendor document->end

Caption: Decision and action flow for proper chemical waste disposal.

Step-by-Step Disposal Protocol:

  • Waste Identification: Categorize all materials contaminated with 1-(Bromophenylmethyl)-4-chlorobenzene, including pure compound, reaction mixtures, and contaminated labware (e.g., pipette tips, weighing paper), as halogenated hazardous waste.

  • Collection: Carefully transfer the waste into the designated, properly labeled "Halogenated Organic Waste" container. For solid waste, use a funnel or other means to prevent spillage.

  • Container Sealing: Once the container is three-quarters full, securely seal it. Do not overfill containers, as this can lead to spills and pressure buildup.[9]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[9] They will manage the final disposal through a certified hazardous waste vendor.

  • Treatment Method: The most common and effective treatment for halogenated organic waste is high-temperature incineration.[11] This process destroys the organic molecule, and the resulting acidic gases are treated in a scrubber system. Other potential technologies include chemical dechlorination or molten salt oxidation.[10][13][14]

Decontamination of Empty Containers

Empty containers that once held 1-(Bromophenylmethyl)-4-chlorobenzene must be decontaminated before being discarded as regular trash to ensure no residual chemical poses a hazard.

  • Initial Rinse: Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol). This first rinsate is considered hazardous and MUST be collected and disposed of into the "Halogenated Organic Waste" container.[15]

  • Subsequent Rinses: Perform at least two additional rinses with the solvent, followed by a final rinse with water. These subsequent rinses can typically be disposed of down the drain with copious amounts of water, but check with your local EHS for specific institutional policies.

  • Drying and Final Disposal: Allow the container to air dry completely in a fume hood. Once dry, deface or remove the original label and dispose of the container in the appropriate recycling or trash receptacle.[15]

References

  • Safety Data Sheet: Chlorobenzene. Carl ROTH. [Link]

  • Toxicological Profile for Chlorobenzene. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • Hazard Summary: Benzene, 1-(Chloromethyl)-4-Nitro-. New Jersey Department of Health. [Link]

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health & Radiation Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Hazardous Waste - Decontamination. Occupational Safety and Health Administration (OSHA). [Link]

  • 1-[Bromo(phenyl)methyl]-4-chlorobenzene Compound Summary. National Center for Biotechnology Information, PubChem. [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • 1910.106 - Flammable liquids. Occupational Safety and Health Administration (OSHA). [Link]

  • The decomposition of halogenated hydrocarbons by MSO. ResearchGate. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Disposal Guidance. U.S. Environmental Protection Agency (EPA). [Link]

  • Process for dehalogenation of contaminated waste materials.
  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News (C&EN), YouTube. [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration (OSHA). [Link]

  • Light Aromatic Concentrate Safety Data Sheet. Sasol. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Production, Import/Export, Use, and Disposal of Dichlorobenzenes. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

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